3-(p-Tolylcarbamoyl)phenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-[(4-methylphenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BNO3/c1-10-5-7-13(8-6-10)16-14(17)11-3-2-4-12(9-11)15(18)19/h2-9,18-19H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZJEJMKNHPTNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674440 | |
| Record name | {3-[(4-Methylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-03-2 | |
| Record name | {3-[(4-Methylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(p-Tolylcarbamoyl)phenylboronic Acid
This guide provides a comprehensive and technically detailed protocol for the synthesis of 3-(p-Tolylcarbamoyl)phenylboronic acid, a valuable reagent in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also a deep dive into the chemical principles and practical considerations that ensure a successful and reproducible synthesis.
Introduction and Strategic Overview
This compound is an important bifunctional molecule, incorporating both a boronic acid moiety, renowned for its utility in Suzuki-Miyaura cross-coupling reactions, and a tolyl-urea group, which can participate in hydrogen bonding and other non-covalent interactions. This unique combination makes it a valuable building block for the synthesis of complex molecules with potential applications as enzyme inhibitors, protein-protein interaction modulators, and functional materials.
The synthetic strategy hinges on a straightforward yet robust nucleophilic addition reaction between a primary amine and an isocyanate. Specifically, the amino group of 3-aminophenylboronic acid attacks the electrophilic carbonyl carbon of p-tolyl isocyanate to form a stable urea linkage. The choice of this method is predicated on its high efficiency, operational simplicity, and the commercial availability of the starting materials.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of the target molecule and its precursors is fundamental to a successful synthesis and purification strategy.
| Property | This compound | 3-Aminophenylboronic acid | p-Tolyl isocyanate |
| CAS Number | 1072946-03-2[1] | 30418-59-8 | 622-58-2 |
| Molecular Formula | C14H14BNO3[1] | C6H8BNO2 | C8H7NO |
| Molecular Weight | 255.08 g/mol [1] | 136.94 g/mol | 133.15 g/mol |
| Appearance | White to off-white solid | Light brown to brown powder or crystals | Colorless to yellow liquid |
| Melting Point | Not specified | 225 °C[2] | Not specified |
Synthesis Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where the successful execution of each step is verifiable through observable changes and analytical characterization.
Reaction Scheme
The synthesis proceeds via the formation of a urea bond between 3-aminophenylboronic acid and p-tolyl isocyanate.
Caption: Reaction scheme for the synthesis of this compound.
Step-by-Step Experimental Procedure
Materials and Reagents:
-
3-Aminophenylboronic acid (1.0 eq)
-
p-Tolyl isocyanate (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Hexanes
Instrumentation:
-
Magnetic stirrer with stir bar
-
Round-bottom flask with septum
-
Syringes and needles
-
Inert gas (Nitrogen or Argon) supply
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
NMR Spectrometer
-
Mass Spectrometer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminophenylboronic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF). The volume of THF should be sufficient to fully dissolve the starting material, typically resulting in a 0.1-0.2 M solution.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for several minutes to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction. This is crucial as isocyanates are sensitive to moisture.
-
Addition of Isocyanate: To the stirred solution of 3-aminophenylboronic acid, add p-tolyl isocyanate (1.05 equivalents) dropwise via syringe at room temperature. A slight excess of the isocyanate is used to ensure complete consumption of the aminoboronic acid.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Product Precipitation: Upon completion of the reaction, a precipitate of the product, this compound, will likely form. To enhance precipitation, the reaction mixture can be diluted with a non-polar solvent such as hexanes or diethyl ether.
-
Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold THF, followed by diethyl ether and hexanes to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the isolated solid under vacuum to remove residual solvents.
Purification
The crude this compound is often of high purity. However, if further purification is required, recrystallization is the method of choice.
Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of a hot polar solvent, such as ethanol or a mixture of THF and water.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified product under vacuum.
Characterization and Validation
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of both the phenylboronic acid and the tolyl moieties, as well as the urea N-H protons. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the urea group and the carbon atom attached to the boron.
-
¹¹B NMR: The boron-11 NMR spectrum is particularly useful for confirming the presence of the boronic acid functionality. A single resonance in the expected chemical shift range for a trigonal boronic acid would be indicative of the desired product.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the synthesized compound. The expected molecular ion peak corresponding to the calculated molecular weight of 255.08 g/mol would confirm the successful synthesis.
Safety Considerations
-
3-Aminophenylboronic acid: May cause skin and eye irritation.
-
p-Tolyl isocyanate: Is a lachrymator and is toxic by inhalation. It is also a skin and respiratory sensitizer. All manipulations should be performed in a well-ventilated fume hood.
-
Tetrahydrofuran (THF): Is a flammable liquid and can form explosive peroxides upon standing. Use in a well-ventilated area away from ignition sources.
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals.
Conclusion
This in-depth technical guide provides a robust and reliable protocol for the synthesis of this compound. By following the detailed experimental procedure and adhering to the safety precautions, researchers can confidently prepare this valuable building block for their scientific endeavors. The emphasis on a self-validating system, through careful monitoring and thorough characterization, ensures the integrity of the synthesized material.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-(p-Tolylcarbamoyl)phenylboronic acid
Abstract
3-(p-Tolylcarbamoyl)phenylboronic acid is a bifunctional organic compound of increasing interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a Lewis acidic boronic acid moiety and a hydrogen-bonding carbamoyl (amide) linkage, imparts a distinct set of physicochemical properties that govern its solubility, stability, reactivity, and biological interactions. This guide provides a comprehensive analysis of these core properties, offering both established data and detailed, field-proven experimental protocols for their determination. The narrative is structured to deliver not just data, but a causal understanding of the structure-property relationships, empowering researchers in drug development and chemical synthesis to leverage this molecule to its full potential.
Introduction and Molecular Overview
This compound (CAS No. 1072946-03-2) is an arylboronic acid derivative.[1][2] Structurally, it is characterized by a phenylboronic acid core connected via an amide bond to a p-tolyl group.[3] This arrangement creates a molecule with distinct functional domains:
-
The Phenylboronic Acid Group: This is the primary reactive and binding site. As a Lewis acid, the boron atom can reversibly form covalent bonds with diols, a property famously exploited for sugar sensing and as a warhead in targeted covalent inhibitors. Its acidity (pKa) is a critical parameter for these interactions.
-
The Amide Linkage: The -CO-NH- group introduces rigidity and strong hydrogen bond donor and acceptor capabilities, influencing crystal packing, solubility, and receptor interactions.
-
The p-Tolyl Group: This terminal aromatic ring adds hydrophobicity to the molecule, impacting its lipophilicity (logP) and solubility profile.
Understanding the interplay of these groups is fundamental to predicting the behavior of this compound in both chemical and biological systems.
References
A Technical Guide to 3-(p-Tolylcarbamoyl)phenylboronic Acid: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(p-Tolylcarbamoyl)phenylboronic acid is a specialized organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, combining a phenylboronic acid moiety with a tolylcarbamoyl group, make it a valuable tool for a range of applications, from organic synthesis to the development of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, key applications with a focus on cancer research and enzyme inhibition, and detailed experimental protocols.
Core Compound Information
Below is a summary of the key identifiers for this compound.
| Property | Value | Reference |
| CAS Number | 1072946-03-2 | [1] |
| Molecular Formula | C14H14BNO3 | [1] |
| Molecular Weight | 255.08 g/mol | [1] |
| IUPAC Name | [3-[(4-methylphenyl)carbamoyl]phenyl]boronic acid | [1] |
Synthesis Pathway
Caption: Plausible synthetic pathways for this compound.
Key Applications in Drug Development and Research
The unique structure of this compound makes it a valuable molecule in several areas of research, particularly in the development of targeted therapies and as a tool for studying biological processes.
Targeting Sialic Acid in Cancer Therapy
A significant body of research has focused on the ability of phenylboronic acids to selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells.[2][3][4] This interaction provides a mechanism for targeting therapeutic agents to tumors.[2][3][4]
The boronic acid moiety forms a reversible covalent bond with the diol groups present in sialic acid. The tolylcarbamoyl portion of the molecule can be further modified to attach cytotoxic drugs, imaging agents, or other therapeutic payloads. This targeted delivery approach has the potential to increase the efficacy of cancer treatments while minimizing off-target side effects.[5][6]
Caption: Mechanism of sialic acid targeting on cancer cells.
Enzyme Inhibition
Arylboronic acids are known to be potent inhibitors of serine proteases.[7][8][9][10] The boron atom acts as a Lewis acid and can interact with the serine residue in the active site of these enzymes, leading to competitive inhibition.[7][8][9][10] This property makes this compound a potential candidate for the development of inhibitors for specific serine proteases that may be implicated in various diseases.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is a common application for boronic acids.[11][12][13]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the palladium catalyst (typically 1-5 mol%) to the flask.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water or saturated aqueous NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired biaryl compound.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
General Protocol for Serine Protease Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound against a serine protease using a chromogenic substrate.
Materials:
-
This compound (dissolved in DMSO)
-
Serine protease of interest
-
Chromogenic substrate specific for the protease
-
Assay buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed amount of the serine protease to each well.
-
Add the different concentrations of the inhibitor to the wells. Include a control with only DMSO (no inhibitor).
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Immediately measure the absorbance at the appropriate wavelength using a microplate reader in kinetic mode for a set duration.
-
Determine the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound should always be consulted before handling.[14] Based on the SDS for similar boronic acid compounds, the following general precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Suppliers
This compound is available from various chemical suppliers, including:
Conclusion
This compound is a versatile and valuable compound for researchers in organic synthesis and drug discovery. Its ability to participate in cross-coupling reactions and its potential for targeted cancer therapy and enzyme inhibition make it a molecule of significant interest. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering scientists to effectively utilize this compound in their research endeavors.
References
- 1. This compound | C14H14BNO3 | CID 46738789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sialic Acid-Targeted Nanovectors with Phenylboronic Acid-Grafted Polyethylenimine Robustly Enhance siRNA-Based Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylboronic acid-installed polymeric micelles for targeting sialylated epitopes in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Inhibition of serine proteases by arylboronic acids. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. matrixscientific.com [matrixscientific.com]
- 15. 1072946-03-2 this compound [chemsigma.com]
A Technical Guide to the Spectroscopic Characterization of 3-(p-Tolylcarbamoyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3-(p-Tolylcarbamoyl)phenylboronic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset for this specific compound, this guide leverages foundational spectroscopic principles and comparative data from structurally analogous molecules to present a robust, predictive characterization. Our aim is to equip researchers with the necessary insights to identify, purify, and utilize this compound effectively in their work.
The structural complexity of this compound, incorporating a boronic acid moiety, an amide linkage, and two distinct aromatic rings, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its synthesis and assessing its purity. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not only the expected spectral features but also the underlying chemical principles that govern them.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR would provide a complete picture of its covalent framework.
A significant challenge in the NMR analysis of arylboronic acids is their propensity to form cyclic trimers known as boroxines through dehydration. This equilibrium between the monomeric boronic acid and the boroxine can lead to broadened signals in the NMR spectrum. To obtain sharp, well-resolved spectra, it is crucial to use anhydrous deuterated solvents and consider the addition of a small amount of a Lewis base, such as pyridine-d₅, to break up the boroxine oligomers.[1]
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit a series of distinct signals corresponding to the aromatic protons, the amide proton, the methyl protons, and the boronic acid protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| B(OH)₂ | 8.0 - 8.5 | Broad Singlet | 2H |
| Amide N-H | 10.0 - 10.5 | Singlet | 1H |
| H-2' | ~8.2 | Singlet | 1H |
| H-4', H-6' | 7.8 - 8.0 | Multiplet | 2H |
| H-5' | ~7.5 | Triplet | 1H |
| H-2, H-6 (Tolyl) | ~7.6 | Doublet | 2H |
| H-3, H-5 (Tolyl) | ~7.2 | Doublet | 2H |
| Methyl (Tolyl) | ~2.3 | Singlet | 3H |
-
Aromatic Protons: The protons on the phenylboronic acid ring (H-2', H-4', H-5', H-6') will be deshielded due to the electron-withdrawing effects of both the boronic acid and the amide groups. The proton ortho to both groups (H-2') is expected to be the most deshielded. The protons on the p-tolyl ring will appear as two distinct doublets, characteristic of a para-substituted benzene ring.
-
Amide Proton: The amide proton (N-H) is expected to appear as a sharp singlet at a significantly downfield chemical shift, a consequence of hydrogen bonding and the electronic nature of the amide group.
-
Boronic Acid Protons: The hydroxyl protons of the boronic acid group will likely appear as a broad singlet. The chemical shift and broadness of this signal are highly dependent on concentration, temperature, and the presence of water.
-
Methyl Protons: The methyl protons of the tolyl group will give rise to a sharp singlet in the upfield region of the spectrum.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | 165 - 170 |
| C-1' (ipso-Boron) | 135 - 140 (potentially broad) |
| Aromatic C-H | 120 - 135 |
| Aromatic C (quaternary) | 130 - 145 |
| Methyl (Tolyl) | ~21 |
The carbon attached to the boron atom (C-1') may exhibit a broadened signal due to quadrupolar relaxation of the boron nucleus. The amide carbonyl carbon will be observed at the downfield end of the spectrum.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for this compound would involve the following steps:
-
Sample Preparation:
-
Weigh approximately 10-15 mg of the dried sample of this compound.
-
Dissolve the sample in ~0.6 mL of anhydrous DMSO-d₆ in a clean, dry NMR tube.
-
If signal broadening is observed, a small drop of pyridine-d₅ can be added to the NMR tube to disrupt boroxine formation.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
Workflow for NMR Analysis
References
An In-Depth Technical Guide to the Potential Biological Targets of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Substituted phenylboronic acids represent a versatile class of molecules with a growing footprint in medicinal chemistry and chemical biology. Their unique ability to form reversible covalent bonds with diols and interact with key enzymatic residues has positioned them as attractive candidates for targeting a diverse array of biological molecules. This guide provides a comprehensive exploration of the primary biological targets of substituted phenylboronic acids, delving into the mechanistic underpinnings of their interactions and outlining robust experimental methodologies for target identification and validation. From enzyme inhibition to carbohydrate recognition and response to reactive oxygen species, we will dissect the chemistry that drives these interactions and highlight the therapeutic and diagnostic potential of this remarkable class of compounds.
Introduction: The Unique Chemistry of Phenylboronic Acids
Phenylboronic acids are organoboron compounds characterized by a phenyl ring attached to a boronic acid functional group (-B(OH)₂). The boron atom in its trigonal planar, sp²-hybridized state possesses an empty p-orbital, rendering it a Lewis acid capable of accepting a pair of electrons.[1] This fundamental property governs the majority of its biological interactions.
A key reaction of phenylboronic acids is their reversible esterification with 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters.[2][3] This interaction is particularly relevant in biological systems due to the abundance of diol-containing molecules such as carbohydrates. Furthermore, the boron atom can be attacked by nucleophilic residues within enzyme active sites, leading to the formation of stable, yet often reversible, adducts. This dual reactivity forms the basis for the wide range of biological targets amenable to modulation by substituted phenylboronic acids.
Major Biological Targets and Mechanisms of Action
The biological landscape of substituted phenylboronic acids is diverse, encompassing enzymes, carbohydrates, and even reactive oxygen species. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of steric and electronic properties, thereby influencing binding affinity, selectivity, and pharmacokinetic profiles.
2.1. Enzymes: A Prominent Class of Targets
Enzymes, particularly those with nucleophilic residues in their active sites, are prime targets for substituted phenylboronic acids. The interaction often mimics the transition state of the enzymatic reaction, leading to potent and specific inhibition.
Serine proteases, a large family of enzymes involved in processes ranging from digestion to blood clotting and bacterial cell wall synthesis, are classic targets for phenylboronic acids.[4][5] The catalytic triad of serine proteases typically includes a serine, a histidine, and an aspartate residue. The boronic acid moiety can be attacked by the hydroxyl group of the active site serine, forming a tetrahedral boronate adduct that resembles the high-energy intermediate of peptide bond hydrolysis.[6] This interaction is often stabilized by a dative bond between the boron and the imidazole nitrogen of the active site histidine.[4]
Substituted phenylboronic acids have been extensively investigated as inhibitors of various serine proteases, including:
-
β-Lactamases: These bacterial enzymes are a primary cause of antibiotic resistance to β-lactam antibiotics like penicillins and cephalosporins.[6] Phenylboronic acid derivatives have been designed as potent inhibitors of both class A and class C β-lactamases, demonstrating the ability to restore the efficacy of existing antibiotics.[7][8] The development of broad-spectrum β-lactamase inhibitors is a critical area of research, with cyclic boronic acids like QPX7728 showing promise against both serine and metallo-β-lactamases.[9]
-
Other Serine Proteases: Phenylboronic acids have also shown inhibitory activity against other serine proteases such as chymotrypsin and subtilisin.[4][10] Diphenylborinic acid, a related compound, has demonstrated even stronger inhibition of several serine proteases compared to phenylboronic acid.[5]
The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cell cycle regulation and apoptosis. The boronic acid-containing drug Bortezomib (Velcade®) is a potent proteasome inhibitor approved for the treatment of multiple myeloma.[11][12][13] The boronic acid moiety of Bortezomib forms a stable, yet reversible, complex with the N-terminal threonine residue in the active site of the 20S proteasome, effectively blocking its proteolytic activity.[13] This inhibition leads to the accumulation of pro-apoptotic factors, ultimately inducing cancer cell death.[11]
The targeting scope of phenylboronic acids extends beyond serine proteases and proteasomes. Other notable enzyme targets include:
-
Histone Deacetylases (HDACs): Boronic acid derivatives have been designed to inhibit HDACs by forming a transition state analog that binds to the zinc ion in the active site.[13]
-
Arylsulfatase B: Phenylboronic acids have been identified as pH-selective inhibitors of arylsulfatase B, acting as sulfate surrogates. This presents a potential therapeutic avenue for Maroteaux-Lamy syndrome.[14]
-
Human Carbonic Anhydrases: Certain phenylboronic acids have shown inhibitory activity against specific isoforms of human carbonic anhydrase.[13]
2.2. Carbohydrates and Glycoproteins: Lectin Mimetics
The ability of phenylboronic acids to form reversible covalent bonds with cis-1,2- and 1,3-diols makes them excellent synthetic receptors for carbohydrates.[2][15][16] This property has been harnessed for various applications, including:
-
Glucose Sensing: Phenylboronic acid-functionalized materials, such as hydrogels and nanoparticles, have been developed for the continuous monitoring of glucose levels.[15][17] The binding of glucose to the boronic acid moiety induces a detectable change, such as a colorimetric or fluorescent signal.
-
Targeting Glycoproteins: Many cell surface proteins are glycosylated, and the specific glycan structures can be biomarkers for diseases like cancer.[11][18] Phenylboronic acids can selectively bind to the carbohydrate moieties of glycoproteins, such as sialic acids, which are often overexpressed on cancer cells.[19][20] This has led to the development of phenylboronic acid-based nanovectors for targeted drug and gene delivery.[11][18]
-
Lectin Mimetics: By conjugating multiple phenylboronic acid units to a scaffold like a protein or polymer, synthetic lectin mimetics can be created.[19][20] These constructs can exhibit enhanced affinity and specificity for particular glycan structures due to multivalent binding effects.
2.3. Reactive Oxygen Species (ROS): Pro-drugs and Sensors
Phenylboronic acids are susceptible to oxidation by reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂).[21][22] This reaction, known as oxidative deboronation, results in the conversion of the phenylboronic acid to a phenol and boric acid.[21] This reactivity has been cleverly exploited in the design of:
-
ROS-Responsive Prodrugs: Prodrugs can be designed with a phenylboronic acid moiety as a trigger. In the high ROS environment characteristic of some disease states like cancer and inflammation, the boronic acid is cleaved, releasing the active drug.[22][23]
-
ROS Sensors: The oxidation of phenylboronic acids can be coupled to a signaling mechanism, such as a change in fluorescence, to create sensors for detecting ROS in biological systems.[24]
It is important to note that the oxidative instability of phenylboronic acids can be a limitation in biological contexts.[21] However, strategies to enhance their stability, such as the formation of boralactones, have been developed.[21]
Experimental Workflows for Target Identification and Validation
A multi-faceted approach is essential for the robust identification and validation of the biological targets of substituted phenylboronic acids. This typically involves a combination of biochemical, biophysical, and cell-based assays.
3.1. Enzyme Inhibition Assays
For assessing the inhibitory potential of phenylboronic acids against a specific enzyme, standard enzyme kinetics assays are employed.
Protocol: Determining IC₅₀ and Kᵢ Values
-
Reagent Preparation:
-
Prepare a stock solution of the purified enzyme in a suitable buffer.
-
Prepare a stock solution of the chromogenic or fluorogenic substrate for the enzyme.
-
Prepare a series of dilutions of the substituted phenylboronic acid inhibitor.
-
-
Assay Setup:
-
In a 96-well plate, add the enzyme and varying concentrations of the inhibitor.
-
Incubate for a predetermined time to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate.
-
-
Data Acquisition:
-
Measure the rate of product formation by monitoring the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Plot the initial reaction velocity against the inhibitor concentration.
-
Fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
If the mechanism of inhibition is known to be competitive, the inhibitor constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant.[25]
-
| Inhibitor | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| Bortezomib | 20S Proteasome | 4.60 - 7.05 | - | [13] |
| Phenylboronic Acid Derivatives | KPC-2 β-Lactamase | (Varies) | Low micromolar | [7][25] |
| QPX7728 | NDM-1 Metallo-β-lactamase | - | 7400 | [9] |
Note: IC₅₀ and Kᵢ values are highly dependent on assay conditions.
3.2. Affinity-Based Methods for Target Identification
To identify unknown protein targets of a substituted phenylboronic acid, affinity-based methods are powerful tools.
Protocol: Boronate Affinity Chromatography
This technique leverages the interaction between boronic acids and diol-containing molecules.
-
Matrix Preparation:
-
Immobilize a substituted phenylboronic acid onto a solid support (e.g., agarose beads) to create an affinity matrix.
-
-
Sample Preparation:
-
Prepare a cell lysate or protein mixture that potentially contains the target glycoproteins.
-
-
Binding:
-
Incubate the protein sample with the boronic acid-functionalized matrix to allow for the binding of glycoproteins.
-
-
Washing:
-
Wash the matrix extensively with a binding buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound glycoproteins by changing the pH or by adding a competing sugar (e.g., sorbitol) or borate buffer.[3]
-
-
Analysis:
-
Identify the eluted proteins using techniques such as SDS-PAGE followed by mass spectrometry.
-
3.3. Cell-Based Assays
To validate the biological activity of substituted phenylboronic acids in a more physiological context, cell-based assays are crucial.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA can be used to confirm direct binding of a compound to its target protein in intact cells.
-
Cell Treatment:
-
Treat cultured cells with the substituted phenylboronic acid or a vehicle control.
-
-
Heating:
-
Heat the cell suspensions at a range of temperatures. Ligand binding typically stabilizes the target protein, increasing its melting temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
-
Detection:
-
Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
-
Protocol: Synergy Assays with Antibiotics
For phenylboronic acids designed as β-lactamase inhibitors, checkerboard assays can determine their synergistic effect with β-lactam antibiotics.
-
Assay Setup:
-
In a 96-well plate, create a two-dimensional dilution series of the β-lactam antibiotic and the phenylboronic acid inhibitor.
-
-
Inoculation:
-
Inoculate the wells with a standardized suspension of the target bacteria.
-
-
Incubation:
-
Incubate the plate under appropriate conditions.
-
-
Data Analysis:
-
Determine the minimal inhibitory concentration (MIC) of the antibiotic alone and in combination with the inhibitor.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the synergy. An FICI of ≤ 0.5 is typically considered synergistic.[7]
-
Structure-Activity Relationship (SAR) Studies
Systematic modification of the substituents on the phenylboronic acid core is essential for optimizing potency, selectivity, and pharmacokinetic properties. SAR studies involve synthesizing and testing a library of analogs to understand how different functional groups influence biological activity. For example, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the boronic acid, affecting its interaction with targets at physiological pH.[14] Similarly, varying the size and hydrophobicity of substituents can impact binding to the target's active site and influence properties like cell permeability.[26]
Conclusion and Future Directions
Substituted phenylboronic acids are a privileged scaffold in drug discovery and chemical biology, with a proven track record of engaging a wide range of important biological targets. Their unique reactivity allows for the design of potent enzyme inhibitors, sophisticated carbohydrate recognition agents, and stimuli-responsive therapeutic and diagnostic tools.
The future of this field lies in the continued exploration of novel biological targets and the development of more sophisticated phenylboronic acid-based molecules. This includes the design of inhibitors with improved selectivity to minimize off-target effects, the creation of advanced drug delivery systems that leverage the unique chemistry of boronic acids for targeted therapy, and the development of novel biosensors with enhanced sensitivity and specificity. As our understanding of the intricate biological roles of their targets deepens, so too will the opportunities for harnessing the therapeutic potential of substituted phenylboronic acids.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. electrochemsci.org [electrochemsci.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. www3.nd.edu [www3.nd.edu]
- 6. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [PDF] Inhibition of serine proteases by arylboronic acids. | Semantic Scholar [semanticscholar.org]
- 11. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08633G [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00005F [pubs.rsc.org]
- 19. Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Prodrug strategies for targeted therapy triggered by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
Arylboronic Acids in Drug Discovery: From Synthetic Workhorse to Therapeutic Warhead
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Rise of the Boron Age in Medicinal Chemistry
For many years, boron-containing compounds were largely overlooked by medicinal chemists, often due to misplaced concerns about toxicity.[1][2] This perception has been thoroughly demystified, particularly since the landmark FDA approval of the proteasome inhibitor Bortezomib (Velcade®) in 2003 for treating multiple myeloma.[2][3] This event catalyzed a surge of interest in boronic acids, revealing them as a class of compounds with unique and highly valuable properties for drug design.[2][4]
Arylboronic acids, characterized by an aromatic ring attached to a B(OH)₂ group, possess a unique set of electronic and physicochemical characteristics. The boron atom, with its vacant p-orbital, acts as a Lewis acid, allowing it to form reversible covalent bonds with biological nucleophiles like the hydroxyl groups of serine or threonine residues in enzyme active sites.[2][5] This ability to form stable yet reversible tetrahedral adducts is central to their function as potent enzyme inhibitors.[5][6]
Furthermore, their stability, low toxicity, and versatile reactivity make them exceptional building blocks in synthetic chemistry.[2] Their degradation product in the body is simply boric acid, a naturally occurring compound that is readily eliminated.[2] This combination of synthetic utility and unique biological activity has cemented arylboronic acids as a critical component in the modern drug discovery toolbox.
The Synthetic Powerhouse: Suzuki-Miyaura Cross-Coupling
The most significant contribution of arylboronic acids to drug synthesis is undoubtedly their role as a key reactant in the Suzuki-Miyaura cross-coupling reaction .[7][8] This Nobel Prize-winning, palladium-catalyzed reaction forges a carbon-carbon bond between an organoboron compound (like an arylboronic acid) and an organic halide.[7][9]
Causality Behind its Widespread Use: The dominance of the Suzuki-Miyaura reaction in pharmaceutical synthesis is not accidental. It is a direct result of several key advantages:
-
Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, which preserves sensitive functional groups elsewhere in the molecule—a critical requirement for complex drug candidates.[7]
-
High Functional Group Tolerance: A vast array of functional groups are compatible with the reaction, minimizing the need for cumbersome protecting group strategies.[7]
-
Reagent Stability and Low Toxicity: Boronic acids are generally stable, solid compounds that are easy to handle, and their toxicity is significantly lower than that of other organometallic reagents, such as organotins used in Stille coupling.[2][7]
-
Commercial Availability: A vast and diverse library of arylboronic acids is commercially available, enabling rapid exploration of chemical space.
The Catalytic Cycle: A Self-Validating System
The mechanism of the Suzuki-Miyaura coupling is a well-understood catalytic cycle, making it a reliable and predictable transformation. Each step regenerates the catalyst, ensuring efficiency. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: A Representative Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of a generic aryl bromide with an arylboronic acid.
Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura reaction.
Materials:
-
Aryl Bromide (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Round-bottom flask, condenser, magnetic stir bar, nitrogen/argon line
Step-by-Step Methodology:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed solvent mixture (dioxane/water) via syringe.
-
Catalyst Addition: Add the palladium catalyst to the flask. The mixture may change color upon addition.
-
Reaction: Equip the flask with a condenser and heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic byproducts.[7]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography to yield the final biaryl compound.
The Boronic Acid as a Pharmacophore: Covalent Enzyme Inhibition
Beyond their role in synthesis, boronic acids are powerful pharmacophores in their own right, most notably as reversible covalent inhibitors of enzymes.[11] Their primary targets are serine proteases, where the boronic acid moiety mimics the transition state of peptide bond hydrolysis.[6]
Mechanism of Inhibition: The mechanism relies on the Lewis acidic nature of the boron atom.[12] In the enzyme's active site, the hydroxyl group of a catalytic serine residue performs a nucleophilic attack on the electron-deficient boron atom.[5] This forms a stable, tetrahedral boronate adduct, effectively locking the enzyme in an inhibited state.[6] This interaction is reversible, a property that can be tuned to optimize a drug's pharmacokinetic and pharmacodynamic profile.
Caption: Inhibition of a serine protease by a boronic acid warhead.
This inhibitory mechanism is the cornerstone of the anticancer activity of Bortezomib and Ixazomib . These drugs target the 26S proteasome, a multi-catalytic protease complex crucial for protein degradation.[3][13] By inhibiting the chymotrypsin-like activity of the proteasome, these drugs disrupt cellular protein homeostasis, leading to apoptosis in cancer cells.[13][14]
FDA-Approved Drugs: From Concept to Clinic
The success of arylboronic acids is best illustrated by the growing number of FDA-approved drugs that incorporate this moiety. These drugs span multiple therapeutic areas, validating the broad applicability of this chemical class.
| Drug Name | Brand Name | Target/Mechanism | Therapeutic Indication | Approval Year |
| Bortezomib | Velcade® | 26S Proteasome Inhibitor | Multiple Myeloma, Mantle Cell Lymphoma | 2003[2][3] |
| Ixazomib | Ninlaro® | Oral 26S Proteasome Inhibitor | Multiple Myeloma | 2015[2][3] |
| Vaborbactam | Vabomere® | β-Lactamase Inhibitor | Complicated Urinary Tract Infections | 2017[2][15] |
| Tavaborole | Kerydin® | Leucyl-tRNA Synthetase Inhibitor | Onychomycosis (Fungal Nail Infection) | 2014[3] |
| Crisaborole | Eucrisa® | Phosphodiesterase 4 (PDE4) Inhibitor | Atopic Dermatitis (Eczema) | 2016[3] |
Challenges and Future Directions
Despite their successes, designing drugs with boronic acids is not without challenges. Key considerations for drug development professionals include:
-
Stability: Boronic acids can undergo dehydration to form cyclic anhydrides called boroxines, which can impact formulation and stability.[16] They are also susceptible to oxidative deboronation under certain biological conditions.[17]
-
Selectivity: The reactivity of the boronic acid must be carefully tuned to ensure it selectively interacts with the intended biological target and avoids off-target covalent interactions.
-
Pharmacokinetics: Peptide boronic acids, like Bortezomib, can have poor pharmacokinetic properties and be subject to rapid inactivation in vivo.[2] Strategies like developing oral prodrugs (e.g., Ixazomib citrate) are employed to overcome these limitations.[14][15]
The future of arylboronic acids in drug discovery is bright. Research is actively exploring their use as prodrugs that can be selectively activated in the tumor microenvironment, as chemical probes for diagnostics, and in the development of inhibitors for new classes of enzymes.[18][19] The continued development of novel synthetic methods will further expand the accessible chemical space, enabling the creation of next-generation therapeutics.[20]
Conclusion
Arylboronic acids have transitioned from a niche synthetic reagent to a validated and powerful platform in drug discovery. Their dual role as a versatile building block for complex molecule synthesis via the Suzuki-Miyaura coupling and as a potent, reversible covalent warhead for enzyme inhibition provides a unique strategic advantage. The clinical success of multiple boron-containing drugs has overcome initial skepticism and firmly established this chemical class as a cornerstone of modern medicinal chemistry. For researchers and drug development professionals, a deep understanding of the chemistry, applications, and challenges associated with arylboronic acids is essential for harnessing their full therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling [mdpi.com]
- 13. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 14. droracle.ai [droracle.ai]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Arylboronic acid or boronate synthesis [organic-chemistry.org]
A Technical Guide to the Theoretical Modeling of 3-(p-Tolylcarbamoyl)phenylboronic Acid Interactions
Abstract
3-(p-Tolylcarbamoyl)phenylboronic acid is a molecule of significant interest in medicinal chemistry and materials science, primarily due to the unique reactivity of its boronic acid moiety. The ability of boronic acids to form reversible covalent bonds with diols makes them valuable for applications such as glucose sensing and as inhibitors for enzymes that process diol-containing substrates.[1][2] This technical guide provides a comprehensive overview of the theoretical modeling techniques used to investigate the molecular interactions of this compound. We will delve into the causality behind the selection of specific computational methodologies, provide detailed protocols for their implementation, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to accelerate their research on boronic acid-containing compounds.
Introduction: The Significance of this compound
This compound, with the chemical formula C14H14BNO3, is a derivative of phenylboronic acid.[3] Its structure is characterized by a central phenylboronic acid core, with a p-tolylcarbamoyl group at the meta position. This substitution pattern influences the electronic properties and steric hindrance of the boronic acid group, thereby modulating its reactivity and binding affinity for biological targets.[4][5]
The primary mode of interaction for boronic acids is the formation of reversible covalent esters with 1,2- or 1,3-diols.[6][7] This property is central to their application in:
-
Enzyme Inhibition: Many enzymes, particularly serine proteases and β-lactamases, have serine residues in their active sites which can be targeted by boronic acids.[8][9] The boron atom acts as a Lewis acid, accepting a lone pair from the hydroxyl group of a serine residue to form a tetrahedral intermediate that mimics the transition state of substrate hydrolysis.
-
Saccharide Sensing: The ability to bind with sugars, which are rich in diol functionalities, makes boronic acids excellent candidates for glucose sensors.[10][11]
-
Drug Delivery Platforms: The pH-dependent nature of the boronic acid-diol interaction can be exploited to create stimuli-responsive drug delivery systems.[2][12]
Theoretical modeling provides a powerful toolkit to explore these interactions at an atomic level of detail, offering insights that are often difficult to obtain through experimental methods alone.[13]
Foundational Theoretical Approaches: A Multi-Scale Strategy
A robust theoretical investigation of this compound interactions requires a multi-scale modeling approach. This typically involves a combination of quantum mechanics (QM), molecular docking, and molecular dynamics (MD) simulations. Each method provides a different level of theory and is suited for answering specific questions.
Workflow for Multi-Scale Modeling of this compound Interactions
Caption: A multi-scale workflow for modeling molecular interactions.
Quantum Chemical Calculations: Unveiling Intrinsic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for understanding the intrinsic electronic and structural properties of this compound.[1][14] These calculations provide a foundation for higher-level modeling techniques by offering accurate molecular geometries and electronic charge distributions.
Rationale for DFT
DFT offers a favorable balance between computational cost and accuracy for systems of this size.[1] It is well-suited for:
-
Geometry Optimization: Determining the lowest energy conformation of the molecule. Phenylboronic acids can adopt several conformations due to the rotation of the hydroxyl groups.[15] Identifying the global minimum energy structure is crucial for accurate subsequent calculations.
-
Electronic Structure Analysis: Calculating properties like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and electrostatic potential (ESP).[16][17] These properties provide insights into the molecule's reactivity, stability, and regions susceptible to electrophilic or nucleophilic attack.
-
Deriving Accurate Partial Charges: The charge distribution within a molecule governs its electrostatic interactions. DFT-derived charges are generally more accurate than those from empirical force fields and are essential for high-quality molecular docking and MD simulations.
Experimental Protocol: A Typical DFT Workflow
-
Initial Structure Generation:
-
Construct the 3D structure of this compound using molecular building software (e.g., Avogadro, GaussView).
-
Ensure correct atom types and bond orders.
-
-
Conformational Search:
-
Perform a systematic or stochastic conformational search to identify low-energy conformers, paying close attention to the dihedral angles of the B(OH)2 group.[15]
-
-
Geometry Optimization:
-
For each low-energy conformer, perform a geometry optimization using a suitable DFT functional and basis set. A common choice is the B3LYP functional with the 6-31+G(d,p) basis set.[14]
-
The optimization should be performed in the gas phase or with a polarizable continuum model (PCM) to simulate a solvent environment.[18]
-
Confirm that a true energy minimum has been reached by performing a frequency calculation and ensuring the absence of imaginary frequencies.
-
-
Electronic Property Calculation:
-
On the optimized geometry, perform a single-point energy calculation to obtain the HOMO and LUMO energies, molecular orbitals, and the electrostatic potential.[17]
-
-
Partial Charge Calculation:
-
Calculate atomic partial charges using a method such as Natural Bond Orbital (NBO) analysis or by fitting the electrostatic potential (e.g., Merz-Kollman charges).[14]
-
Data Presentation: Key DFT-Derived Properties
| Property | Description | Typical Computational Output |
| Optimized Geometry | The 3D coordinates of the molecule at its lowest energy state. | Bond lengths (Å), bond angles (°), dihedral angles (°) |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and kinetic stability.[17] | Energy values in electron volts (eV) or kcal/mol. |
| Electrostatic Potential | A map of the electrostatic potential on the electron density surface, revealing charge distribution. | Color-coded surface map showing positive and negative regions. |
| Atomic Partial Charges | The distribution of electron density among the atoms in the molecule. | A list of charge values for each atom. |
Molecular Docking: Predicting Binding Modes and Affinities
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. For this compound, docking can be used to predict its binding mode within the active site of an enzyme and to estimate its binding affinity.
Rationale for Molecular Docking
-
Hypothesis Generation: Docking can generate hypotheses about how this compound interacts with a target protein, which can then be tested experimentally.
-
Structure-Activity Relationship (SAR) Studies: By docking a series of related boronic acid derivatives, one can begin to understand the structural features that are important for binding.[19]
-
Virtual Screening: Docking can be used to screen large libraries of compounds to identify potential new boronic acid-based inhibitors.
It is important to note that for boronic acids that form covalent bonds with their targets, specialized covalent docking protocols are often required to accurately model the formation of the bond between the boron atom and a nucleophilic residue (e.g., serine).
Experimental Protocol: A Standard Molecular Docking Workflow
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign protonation states appropriate for the desired pH.
-
Repair any missing side chains or loops.
-
-
Ligand Preparation:
-
Use the DFT-optimized, low-energy conformation of this compound.
-
Assign the DFT-derived partial charges.
-
Define rotatable bonds.
-
-
Binding Site Definition:
-
Define the binding site on the receptor, typically as a grid box centered on the active site or a known ligand binding pocket.
-
-
Docking Simulation:
-
Pose Analysis:
-
Visually inspect the top-scoring poses to assess their plausibility.
-
Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, covalent bonds) between the ligand and the receptor.
-
Logical Flow of a Covalent Docking Simulation
Caption: Workflow for covalent molecular docking.
Molecular Dynamics Simulations: Capturing the Dynamic Nature of Interactions
While docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the system over time.[8] MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
Rationale for MD Simulations
-
Assessing Complex Stability: MD simulations can be used to assess the stability of the binding poses predicted by docking.
-
Characterizing Dynamic Interactions: They can reveal transient interactions and conformational changes that are not captured by static models.
-
Calculating Binding Free Energies: Advanced MD techniques, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be used to calculate the binding free energy with higher accuracy than docking scoring functions.
-
Understanding the Role of Water: MD simulations explicitly include solvent molecules, allowing for a detailed investigation of the role of water in mediating ligand-receptor interactions.
Experimental Protocol: A Typical MD Simulation Workflow
-
System Setup:
-
Start with the best-docked pose of the this compound-protein complex.
-
Place the complex in a periodic box of explicit solvent (e.g., water).
-
Add counter-ions to neutralize the system.
-
-
Force Field Parameterization:
-
Assign force field parameters to the protein (e.g., AMBER, CHARMM) and the ligand. For novel ligands like our target molecule, specific parameters for the boronic acid moiety may need to be developed or validated.[8]
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes in the initial system setup.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand.
-
Follow this with a period of unrestrained equilibration to allow the system to relax.
-
-
Production Simulation:
-
Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the relevant conformational space.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to calculate properties such as:
-
Root Mean Square Deviation (RMSD) to assess structural stability.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions.
-
Hydrogen bond analysis to track key interactions over time.
-
Principal Component Analysis (PCA) to identify large-scale conformational changes.
-
-
Data Presentation: Key MD Simulation Outputs
| Analysis Type | Description | Typical Visualization |
| RMSD vs. Time | Measures the deviation of the protein/ligand from its initial structure. | A 2D plot of RMSD (Å) against simulation time (ns). |
| RMSF vs. Residue | Measures the fluctuation of each amino acid residue around its average position. | A 2D plot of RMSF (Å) against residue number. |
| Interaction Analysis | Tracks the formation and breaking of specific interactions (e.g., H-bonds). | A plot of interaction distance vs. time, or occupancy percentage. |
| Conformational Clustering | Groups similar structures from the trajectory to identify dominant conformations. | Representative structures of the most populated clusters. |
Conclusion and Future Directions
The theoretical modeling of this compound interactions through a combination of quantum chemical calculations, molecular docking, and molecular dynamics simulations provides a powerful, multi-faceted approach to understanding its behavior at the molecular level. This guide has outlined the rationale, protocols, and expected outcomes of these techniques. By applying this in-depth, validated workflow, researchers in drug discovery and materials science can gain critical insights into the mechanisms of action of this important class of molecules, ultimately accelerating the design of novel therapeutics and functional materials. Future work in this area will likely involve the integration of machine learning and artificial intelligence to enhance the predictive power of these models and to explore vast chemical spaces for the discovery of next-generation boronic acid derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. japsonline.com [japsonline.com]
- 3. This compound | C14H14BNO3 | CID 46738789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monosubstituted Phenylboronic Acids, R-B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Internal and External Catalysis in Boronic Ester Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. japsonline.com [japsonline.com]
- 12. Phenylboronic acid-based core–shell drug delivery platform clasping 1,3-dicarbonyl compounds by a coordinate interaction - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Discovery and Synthesis of Novel Functionalized Phenylboronic Acids: A Technical Guide for Researchers
Abstract
Phenylboronic acids and their derivatives are indispensable building blocks in modern organic synthesis, materials science, and medicinal chemistry. Their utility, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, has revolutionized the construction of complex molecular architectures.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the discovery and synthesis of novel functionalized phenylboronic acids. We will delve into the core synthetic methodologies, from classical approaches to cutting-edge transition-metal-catalyzed and metal-free strategies. The narrative emphasizes the causality behind experimental choices, offering field-proven insights to navigate the complexities of synthesizing these versatile reagents. Detailed, self-validating protocols, data-driven comparisons, and mechanistic visualizations are provided to empower researchers in their pursuit of novel molecular entities.
Introduction: The Enduring Significance of Phenylboronic Acids
Phenylboronic acids are organoboron compounds characterized by a phenyl group and two hydroxyl groups attached to a boron atom.[3] This unique structural motif imparts mild Lewis acidity and remarkable stability, making them easy to handle and crucial for a myriad of organic transformations.[3] Their prominence in drug discovery is undeniable, serving as key intermediates in the synthesis of numerous bioactive molecules and enabling the rapid exploration of structure-activity relationships (SAR).[2][4]
The power of phenylboronic acids lies in their ability to participate in a wide range of chemical reactions, most notably the Suzuki-Miyaura cross-coupling, which facilitates the formation of carbon-carbon bonds with exceptional efficiency and selectivity under mild conditions.[1][5][6][7] This versatility has led to their use in the synthesis of complex natural products and blockbuster drugs.[1][2] Furthermore, the boronic acid moiety itself is a recognized pharmacophore, with several boron-containing drugs approved for clinical use, such as the proteasome inhibitor Bortezomib.[8] The ability of phenylboronic acids to form reversible covalent bonds with diols also underpins their application in diagnostics, drug delivery, and affinity chromatography.[9][10][11][12][13]
This guide will navigate the synthetic landscape of functionalized phenylboronic acids, providing a comprehensive overview of both established and emerging methodologies.
Synthetic Strategies for Functionalized Phenylboronic Acids
The synthesis of phenylboronic acids has evolved significantly from classical organometallic approaches to more sophisticated and functional-group-tolerant catalytic methods. The choice of synthetic route is often dictated by the desired substitution pattern, the nature of the functional groups present, and scalability considerations.
Classical Approaches: Grignard and Organolithium Reagents
The traditional and still widely used method for preparing phenylboronic acids involves the reaction of a phenyl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[3][14][15]
Causality of Experimental Choices:
-
Organometallic Reagent: The choice between a Grignard and an organolithium reagent often depends on the precursor availability and the reactivity required. Organolithium reagents are generally more reactive but may exhibit lower functional group tolerance.
-
Trialkyl Borate: Trimethyl borate and triisopropyl borate are commonly used. The choice can influence reaction temperature and workup procedures.
-
Reaction Temperature: These reactions are typically performed at low temperatures (-78 °C to 0 °C) to control the high reactivity of the organometallic species and prevent over-addition to the borate ester.[16]
Transition-Metal-Catalyzed Borylation of Aryl Halides and Pseudohalides
The advent of transition-metal catalysis has revolutionized the synthesis of phenylboronic acids, offering milder reaction conditions and significantly broader functional group tolerance compared to classical methods.[17] Palladium, nickel, and cobalt-based catalysts are prominent in this area.[17][18]
2.2.1. Palladium-Catalyzed Borylation
Palladium-catalyzed borylation of aryl halides (I, Br, Cl) and pseudohalides (e.g., triflates, tosylates) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), is a robust and widely adopted method.[19][20]
Causality of Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligand (e.g., SPhos, XPhos) is critical for catalytic efficiency.[19] Bulky, electron-rich phosphine ligands generally promote the oxidative addition and reductive elimination steps of the catalytic cycle.[7]
-
Boron Source: B₂pin₂ is a common choice due to its stability and ease of handling. Tetrahydroxydiboron (B₂(OH)₄) is a more atom-economical alternative.[18]
-
Base: A weak base, such as potassium acetate (KOAc) or potassium phosphate (K₃PO₄), is typically required to facilitate the transmetalation step.[19][20]
2.2.2. Nickel and Cobalt-Catalyzed Borylation
Nickel and cobalt catalysts have emerged as cost-effective and environmentally benign alternatives to palladium for the borylation of aryl halides.[21] These first-row transition metals can often catalyze the borylation of challenging substrates, including aryl chlorides, under mild conditions.[17][21]
Causality of Experimental Choices:
-
Catalyst System: Simple nickel salts (e.g., NiCl₂·6H₂O) or cobalt complexes, often in combination with specific phosphine or N-heterocyclic carbene (NHC) ligands, are employed.[17][18]
-
Reductant/Activator: For cobalt-catalyzed reactions, an activator like methyl lithium (MeLi) may be required to generate the active catalytic species.[17]
Direct C-H Borylation
Direct C-H borylation represents a highly atom-economical approach to synthesizing phenylboronic acids, as it avoids the need for pre-functionalized aryl halides.[22] Iridium and rhodium catalysts are particularly effective for this transformation, often exhibiting predictable regioselectivity based on steric effects.
Causality of Experimental Choices:
-
Catalyst: Iridium complexes, such as [Ir(cod)OMe]₂, are frequently used in combination with bipyridine-based ligands.
-
Regioselectivity: The borylation typically occurs at the least sterically hindered C-H bond, providing a powerful tool for late-stage functionalization.[22]
Transition-Metal-Free Borylation
Recent advancements have led to the development of transition-metal-free borylation methods, addressing concerns about cost and potential metal contamination in the final products. These reactions often proceed via radical or photoinduced mechanisms.[23][24][25][26]
Causality of Experimental Choices:
-
Initiation: These reactions can be initiated by light, a radical initiator, or a strong base.[24][25]
-
Substrate Scope: While powerful, the substrate scope and functional group compatibility of these methods are still under active investigation. Some methods are particularly well-suited for aryl iodides and bromides.[23][25]
| Synthetic Method | Typical Substrates | Key Reagents | Advantages | Limitations |
| Grignard/Organolithium | Aryl Halides | Mg or n-BuLi, B(OR)₃ | Well-established, scalable | Low functional group tolerance, cryogenic conditions |
| Palladium-Catalyzed | Aryl Halides/Pseudohalides | Pd catalyst, ligand, B₂pin₂ | Excellent functional group tolerance, mild conditions | Cost of palladium and ligands |
| Nickel/Cobalt-Catalyzed | Aryl Halides (incl. Chlorides) | Ni/Co catalyst, ligand, B₂pin₂ | Cost-effective, good for aryl chlorides | Air/moisture sensitivity of some catalysts |
| Direct C-H Borylation | Arenes, Heteroarenes | Ir or Rh catalyst, ligand, B₂pin₂ | High atom economy, late-stage functionalization | Regioselectivity can be challenging to control |
| Transition-Metal-Free | Aryl Halides | Base, light, or radical initiator | Avoids metal contamination, potentially lower cost | Substrate scope may be limited, mechanistic understanding evolving |
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be self-validating, with built-in checkpoints and considerations for ensuring successful synthesis and purification.
Protocol 1: Palladium-Catalyzed Borylation of 4-Bromoanisole
This protocol details a reliable method for the synthesis of 4-methoxyphenylboronic acid pinacol ester, a common building block.
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 mmol, 305 mg)
-
PdCl₂(dppf) (0.03 mmol, 22 mg)
-
Potassium acetate (KOAc) (3.0 mmol, 294 mg)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask, add 4-bromoanisole, B₂pin₂, PdCl₂(dppf), and KOAc.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous dioxane via syringe.
-
Reaction: Stir the mixture at 80 °C.
-
Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The disappearance of the starting material (4-bromoanisole) indicates reaction completion (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can often be used directly in subsequent steps. If further purification is needed, column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) is effective.[27][28]
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Purification of Phenylboronic Acids
Phenylboronic acids can sometimes be challenging to purify via standard silica gel chromatography due to their polarity and potential for dehydration to form boroxines.[27][29] An acid-base extraction is a robust purification technique.[30]
Procedure:
-
Dissolution: Dissolve the crude phenylboronic acid in a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as the boronate salt.
-
Separation: Separate the aqueous layer. Wash the organic layer with the aqueous base solution one more time to ensure complete extraction.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with a strong acid (e.g., 1 M HCl) until the pH is acidic (pH ~2). The pure phenylboronic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Applications in Drug Discovery and Development
Functionalized phenylboronic acids are pivotal in the pharmaceutical industry.[2]
-
Scaffold Elaboration: They are extensively used in Suzuki-Miyaura cross-coupling reactions to construct the core scaffolds of many drugs or to introduce diverse aryl and heteroaryl moieties for SAR studies.[1][4][5]
-
Boron-Containing Drugs: The boronic acid functional group itself can act as a pharmacophore, reversibly binding to enzyme active sites.[8]
-
Drug Delivery and Diagnostics: The ability of phenylboronic acids to bind with diols is exploited in glucose-responsive drug delivery systems for diabetes treatment and in diagnostic sensors.[9][10][11][12][31]
Conclusion and Future Outlook
The synthesis of functionalized phenylboronic acids has undergone remarkable progress, driven by the continuous development of novel catalytic systems and a deeper understanding of reaction mechanisms. From classical organometallic methods to modern transition-metal-catalyzed and metal-free approaches, chemists now have a powerful and diverse toolkit to access these invaluable building blocks. The ongoing innovation in this field, particularly in the area of C-H functionalization and sustainable catalysis, promises to further expand the accessibility and utility of novel phenylboronic acids. As the demand for more complex and precisely tailored molecules in drug discovery and materials science continues to grow, the importance of these versatile reagents will undoubtedly continue to flourish.
References
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. nbinno.com [nbinno.com]
- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
- 9. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. mdpi.com [mdpi.com]
- 12. japsonline.com [japsonline.com]
- 13. Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chemistry.illinois.edu [chemistry.illinois.edu]
- 23. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 24. Photoinduced transition metal-free borylation of aryl halides in an aqueous phase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. echemi.com [echemi.com]
- 29. reddit.com [reddit.com]
- 30. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Strategic Use of 3-(p-Tolylcarbamoyl)phenylboronic Acid in Suzuki-Miyaura Coupling for Drug Discovery
An Application Guide for Researchers
Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the efficient construction of biaryl scaffolds prevalent in a multitude of therapeutic agents.[1] This guide provides an in-depth technical overview and detailed protocols for the application of 3-(p-Tolylcarbamoyl)phenylboronic acid, a versatile building block for creating complex molecules. The presence of the tolylcarbamoyl moiety introduces a rigid amide linker capable of critical hydrogen bonding interactions, making it a valuable synthon in the development of targeted therapeutics. We will explore the mechanistic underpinnings of the reaction, provide field-proven insights into optimizing reaction parameters, and offer robust protocols for its successful implementation.
Mechanistic Framework: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that forges a carbon-carbon bond between an organoboron species and an organic halide or triflate.[2] The catalytic cycle is a well-understood sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] Understanding this cycle is paramount for rational optimization and troubleshooting.
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) complex, which inserts into the carbon-halide bond of the electrophile (R¹-X). This oxidizes the palladium center from Pd(0) to Pd(II), forming a square planar intermediate.[3][4] The reactivity of the halide is a critical factor, with the typical trend being I > Br > OTf >> Cl.[5]
-
Transmetalation: This is the crucial step where the organic group from the boronic acid (R²) is transferred to the palladium center. The process requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [R²B(OH)₃]⁻).[6][7] This "ate" complex then exchanges its organic moiety with the halide on the Pd(II) complex.[8]
-
Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the Pd(II) center couple and are expelled as the final biaryl product (R¹-R²). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][4]
Key Parameters for Success: A Scientist's Perspective
The success of coupling this compound hinges on the judicious selection of four key components: the catalyst, the base, the solvent, and the aryl halide coupling partner.
The Boronic Acid: this compound
This specific boronic acid contains an amide functionality, which can influence its solubility and electronic properties. While generally stable, all boronic acids are susceptible to a key side reaction: protodeborylation, where the C-B bond is cleaved by a proton source.[4] To mitigate this and drive the reaction to completion, the boronic acid is typically used in a slight excess (1.1–1.5 equivalents).
The Palladium Catalyst and Ligand
The choice of catalyst is critical and depends heavily on the reactivity of the coupling partner.
-
For Aryl Iodides and Bromides: Standard, air-stable catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are often sufficient.[9]
-
For Aryl Chlorides and Hindered Substrates: These less reactive partners require more sophisticated catalyst systems.[10] Combinations of a palladium precursor like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) generate highly active monoligated Pd(0) species that facilitate both oxidative addition and reductive elimination.[1]
The Base: The Engine of Transmetalation
The base is arguably the most critical variable in the Suzuki-Miyaura coupling. Its primary role is to activate the boronic acid by forming the tetrahedral boronate "ate" complex, which is significantly more nucleophilic.[6][8] The choice of base can dramatically impact yield and reaction rate.[11]
| Base | Chemical Formula | Typical Solvents | Key Considerations |
| Potassium Carbonate | K₂CO₃ | Toluene/Water, Dioxane/Water | A cost-effective, all-purpose "workhorse" base. A good starting point for optimization.[7] |
| Cesium Carbonate | Cs₂CO₃ | Dioxane, THF, Toluene | More soluble in organic solvents and more basic than K₂CO₃. Often provides higher yields, especially for challenging couplings.[11] |
| Potassium Phosphate | K₃PO₄ | Toluene, Dioxane | A strong, non-nucleophilic base. Particularly effective for coupling sterically hindered substrates or heteroaryl boronic acids prone to decomposition.[5] |
| Sodium Hydroxide | NaOH | Aqueous mixtures | A strong, inexpensive base. Care must be taken as it can promote side reactions or degrade sensitive functional groups. |
The Solvent System
The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present). Biphasic systems are common.
-
Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most common choices.[4][12] They are effective at dissolving the organic starting materials and the palladium catalyst.
-
Co-solvent: A small amount of water is often added to dissolve the inorganic base and facilitate the formation of the active boronate species.[4] For substrates or reagents that are sensitive to water, completely anhydrous conditions can be used, typically with a base like Cs₂CO₃ or KOtBu.[5]
Experimental Protocols
The following protocols are designed as a robust starting point for researchers. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
General Protocol for Suzuki-Miyaura Coupling
This procedure is a reliable starting point for coupling this compound with an aryl bromide.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).[9]
-
Inert Atmosphere: Seal the vessel with a rubber septum or screw cap. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using a syringe, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL total). The mixture should be sparged with argon for 15-20 minutes prior to addition.
-
Heating: Place the reaction vessel in a preheated oil bath or heating block set to 90 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.[13]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Optimization and Troubleshooting
Even with a robust protocol, optimization is often necessary. The following table provides guidance on common challenges.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure rigorous degassing of solvent and inert atmosphere setup.2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).3. Increase temperature in 10 °C increments. Consider switching to a higher-boiling solvent like toluene. |
| Protodeborylation of Boronic Acid | 1. Presence of acidic impurities.2. Reaction time is too long or temperature too high.3. Base is too weak to promote coupling over decomposition. | 1. Use a higher loading of the boronic acid (e.g., 1.5 equiv.).2. Monitor the reaction closely and stop it once the limiting reagent is consumed.3. Use a stronger base to accelerate the productive catalytic cycle. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen, which can facilitate oxidative homocoupling.2. Certain palladium catalysts can promote this side reaction.[14][15] | 1. Improve degassing procedures.2. Screen different palladium catalysts or ligands. |
| Difficult Purification | 1. Residual palladium catalyst.2. Boronic acid starting material or homocoupled byproducts. | 1. Filter the crude product through a plug of Celite® or silica after extraction.2. Optimize chromatography conditions; a different solvent system may be required. |
Conclusion and Applications
This compound is a highly valuable building block for constructing molecules of pharmaceutical interest. The amide linker provides a key structural element for creating compounds that can interact with biological targets through hydrogen bonding. Furthermore, the inherent properties of phenylboronic acids to interact with diols have led to their widespread use in developing sensors and drug delivery systems, particularly for glucose sensing and targeted cancer therapies.[16][17][18] By leveraging the robust and versatile Suzuki-Miyaura coupling reaction, as detailed in these notes, researchers can efficiently incorporate this synthon into complex molecular architectures, accelerating the discovery of novel therapeutics and advanced materials.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study | Semantic Scholar [semanticscholar.org]
- 16. japsonline.com [japsonline.com]
- 17. japsonline.com [japsonline.com]
- 18. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Strategic Use of 3-(p-Tolylcarbamoyl)phenylboronic Acid in Complex Molecule Synthesis
Introduction: The Architectural Importance of Biaryl Amides in Modern Drug Discovery
The biaryl amide motif is a cornerstone in contemporary medicinal chemistry, forming the structural backbone of numerous therapeutic agents. This privileged scaffold is particularly prominent in the development of inhibitors for challenging biological targets, such as the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). RORγt is a master transcription factor that drives the differentiation of T-helper 17 (Th17) cells, which are implicated in a range of autoimmune diseases, including multiple sclerosis.[1][2] The synthesis of potent and selective RORγt inhibitors often relies on the precise construction of complex biaryl amide structures.[1][3][4]
3-(p-Tolylcarbamoyl)phenylboronic acid has emerged as a critical building block for the efficient assembly of these and other complex molecular architectures. Its unique trifunctional nature—a reactive boronic acid, a central phenyl ring, and a synthetically versatile amide handle—provides a powerful tool for introducing diversity and tailoring the physicochemical properties of target molecules. This guide provides an in-depth exploration of this compound, detailing its properties, explaining the rationale behind its application, and offering a comprehensive protocol for its use in Suzuki-Miyaura cross-coupling reactions.
Physicochemical Properties and Handling
A thorough understanding of the properties of this compound is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 1072946-03-2 | [5][6][7][8] |
| Molecular Formula | C₁₄H₁₄BNO₃ | [5][7] |
| Molecular Weight | 255.08 g/mol | [5] |
| IUPAC Name | [3-[(4-methylphenyl)carbamoyl]phenyl]boronic acid | [5] |
While specific experimental data on the solubility of this compound is not extensively published, general principles for phenylboronic acids suggest good solubility in polar aprotic solvents such as dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), which are commonly used in Suzuki-Miyaura reactions.
Stability and Handling: Boronic acids are known to be susceptible to decomposition, particularly through protodeboronation, especially under harsh basic conditions or elevated temperatures.[9] The presence of the N-acyl group in this compound may influence its stability profile. It is recommended to store the compound under an inert atmosphere (argon or nitrogen) in a cool, dry place. When weighing and handling, minimize exposure to air and moisture. For particularly sensitive coupling partners or reactions requiring prolonged heating, the use of boronic acid surrogates like MIDA boronates can be considered to ensure a slow, controlled release of the active boronic acid, mitigating decomposition.[9]
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Rationale
The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[10] Its wide functional group tolerance and mild reaction conditions have made it a workhorse in organic synthesis.[10][11] The reaction proceeds through a catalytic cycle involving three key steps:
-
Oxidative Addition: A palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.
References
- 1. Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Biaryl Amide Derivatives as Potent, Selective, and Orally Bioavailable RORγt Agonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C14H14BNO3 | CID 46738789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 1072946-03-2 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: 3-(p-Tolylcarbamoyl)phenylboronic acid in Medicinal Chemistry
Introduction: The Role of Boronic Acids in Modern Drug Discovery
The boronic acid moiety represents a uniquely versatile functional group in medicinal chemistry, transitioning from a synthetic building block to a clinically validated pharmacophore.[1] Its ability to form reversible covalent bonds with nucleophilic residues, particularly the hydroxyl group of serine, has established it as a powerful "warhead" for enzyme inhibition.[1] The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade®), a proteasome inhibitor, revolutionized the treatment of multiple myeloma.[1] More recently, compounds like vaborbactam have been approved as β-lactamase inhibitors, highlighting the broad therapeutic potential of this chemical class.[1]
3-(p-Tolylcarbamoyl)phenylboronic acid (TCPBA) is a member of the arylboronic acid family, which has shown significant promise as potent and selective inhibitors of key enzymatic targets.[2][3] This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the primary applications of TCPBA in medicinal chemistry, with a focus on its role as a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH). We provide in-depth mechanistic insights, validated experimental protocols, and data interpretation guidelines to facilitate its use in drug discovery programs.
Compound Profile
-
IUPAC Name: [3-[(4-methylphenyl)carbamoyl]phenyl]boronic acid[4]
-
Molecular Formula: C₁₄H₁₄BNO₃[4]
-
Molecular Weight: 255.08 g/mol [4]
The structure of TCPBA features two key domains:
-
The Phenylboronic Acid Moiety: This is the pharmacologically active component, responsible for interacting with the target enzyme. The boron atom is electrophilic and readily attacked by nucleophilic serine residues in enzyme active sites.
-
The 3-(p-Tolylcarbamoyl) Substituent: This portion of the molecule occupies the substrate-binding pocket of the target enzyme, contributing to binding affinity and selectivity through specific hydrophobic and hydrogen-bonding interactions.
Primary Application: Inhibition of Fatty Acid Amide Hydrolase (FAAH)
1. Therapeutic Rationale
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a critical role in terminating the signaling of the endocannabinoid system.[7][8] Its primary function is the hydrolytic degradation of fatty acid amides, most notably the endogenous cannabinoid anandamide (AEA).[8] By inactivating FAAH, the endogenous levels of anandamide are elevated, leading to enhanced cannabinoid receptor signaling. This mechanism has significant therapeutic potential, as pharmacological inactivation of FAAH has been shown to produce analgesic, anxiolytic, anti-inflammatory, and antidepressant effects without the undesirable psychoactive side effects associated with direct cannabinoid receptor agonists.[8] Therefore, FAAH is a high-priority target for the treatment of pain, anxiety, and other CNS disorders.[8]
2. Mechanism of Inhibition
FAAH belongs to the amidase signature family of serine hydrolases, which utilize an unusual Ser-Ser-Lys catalytic triad (Ser241-Ser217-Lys142 in human FAAH).[7] The catalytic mechanism proceeds via nucleophilic attack of the Ser241 hydroxyl group on the carbonyl carbon of the substrate amide.[7]
Boronic acids, including TCPBA, act as potent, reversible, covalent inhibitors that mimic the tetrahedral transition state of this hydrolytic reaction.[1][9] The empty p-orbital of the boron atom makes it a mild Lewis acid, which is readily attacked by the catalytic Ser241.[10] This forms a stable, yet reversible, tetrahedral boronate adduct within the enzyme's active site, effectively sequestering the enzyme and preventing substrate turnover.
Caption: Mechanism of FAAH inhibition by a boronic acid derivative.
Experimental Protocols
Protocol 1: Illustrative Synthesis of this compound
This protocol describes a standard amide coupling reaction, a common and efficient method for synthesizing compounds like TCPBA.
Causality: This synthetic route is chosen for its reliability and high yield. The reaction couples a commercially available boronic acid-containing amine with an activated carboxylic acid (acyl chloride), directly forming the desired amide bond without requiring protection of the boronic acid moiety under these conditions.
Materials:
-
3-Aminophenylboronic acid
-
p-Toluoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminophenylboronic acid (1.0 eq) in anhydrous DCM.
-
Base Addition: Add TEA or DIPEA (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath. The base is crucial to neutralize the HCl byproduct generated during the reaction.
-
Acyl Chloride Addition: Slowly add a solution of p-toluoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise. Vigorous stirring is essential.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Each wash removes unreacted starting materials and byproducts.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product, this compound.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Protocol 2: In Vitro FAAH Inhibition Assay (Fluorometric)
Principle: This protocol provides a robust method to determine the half-maximal inhibitory concentration (IC₅₀) of TCPBA against recombinant human FAAH. The assay measures the hydrolysis of a fluorogenic substrate by FAAH. In the presence of an inhibitor, the rate of fluorescent product formation is reduced.
Trustworthiness: The protocol's integrity is ensured by including appropriate controls. A "no enzyme" control corrects for background substrate hydrolysis, a "vehicle" control (e.g., DMSO) establishes the 100% activity level, and a "positive control" with a known FAAH inhibitor (e.g., URB597) validates the assay's sensitivity and responsiveness.[3][8]
Materials:
-
Recombinant human FAAH (commercially available)
-
FAAH Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., N-(4-methoxy-2-quinolinyl)-N'-cyclohexylurea, AMC-Arachidonoyl Amide)
-
This compound (TCPBA), prepared as a 10 mM stock in DMSO
-
Positive control inhibitor: URB597 (10 mM stock in DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation/Emission appropriate for the substrate)
Assay Workflow:
Caption: Workflow for the in vitro FAAH inhibition assay.
Step-by-Step Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the TCPBA stock solution in FAAH Assay Buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended. Also, prepare dilutions for the positive control.
-
Plate Setup: To the wells of a 96-well plate, add 5 µL of the diluted TCPBA, vehicle (DMSO in buffer), or positive control.
-
Enzyme Addition: Add 40 µL of diluted FAAH enzyme solution to all wells except the "no enzyme" control (add 40 µL of buffer instead).
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 5 µL of the FAAH substrate to all wells to start the reaction. The final volume in each well should be 50 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 15-30 minutes.
-
Data Analysis:
-
For each concentration, determine the reaction rate (slope of fluorescence vs. time).
-
Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_vehicle - Rate_no_enzyme))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Application Data & Interpretation
The primary goal of developing an FAAH inhibitor is to achieve high potency for the target enzyme while maintaining selectivity over other related serine hydrolases, such as monoacylglycerol lipase (MGL), to minimize off-target effects. Boronic acids have been shown to be generally selective for FAAH.[2]
Table 1: Illustrative Inhibitory Profile of this compound
| Compound | FAAH IC₅₀ (nM) | MGL IC₅₀ (nM) | Selectivity Index (MGL/FAAH) |
| TCPBA (Hypothetical Data) | 15 | >5000 | >333 |
| Phenylboronic acid (para-nonyl sub.) | 9.1 | 7900 | ~868 |
| URB597 (Reference Inhibitor) | ~5 | >10000 | >2000 |
| Data for the para-nonyl substituted compound is derived from literature for comparative purposes.[2] Data for URB597 is a generally accepted value.[8] |
Interpretation:
-
Potency: The hypothetical IC₅₀ value of 15 nM for TCPBA against FAAH indicates a highly potent inhibitor, suitable for further investigation.
-
Selectivity: An IC₅₀ value against MGL that is over 300-fold higher than that for FAAH demonstrates excellent selectivity. This is a critical parameter in drug development, as MGL inhibition can lead to different physiological outcomes. The high selectivity suggests that the therapeutic effects observed with TCPBA would likely be mediated through FAAH.
Future Directions & Broader Context
While TCPBA shows promise as an FAAH inhibitor, its utility is not limited to this single application. The phenylboronic acid scaffold is a valuable starting point for further medicinal chemistry efforts.
-
Lead Optimization: The tolylcarbamoyl group can be modified to improve potency, selectivity, and pharmacokinetic properties (e.g., solubility, metabolic stability).
-
Alternative Targets: Phenylboronic acids are known inhibitors of other serine enzymes, particularly bacterial β-lactamases.[9][11][12] TCPBA could be screened against a panel of these enzymes to identify potential antibacterial applications.
-
Synthetic Chemistry: As a functionalized boronic acid, TCPBA is an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[13][14] This allows it to be used as a building block to synthesize more complex molecules, including fluorescent probes or drug conjugates for targeted delivery.[15][16]
Successful in vitro characterization should be followed by cell-based assays to confirm target engagement in a physiological context, followed by pharmacokinetic studies and in vivo efficacy testing in relevant models of pain or anxiety.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 2. Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C14H14BNO3 | CID 46738789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. scbt.com [scbt.com]
- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 11. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocol: Functionalization of Polymers with 3-(p-Tolylcarbamoyl)phenylboronic Acid Moieties
Abstract
This document provides a comprehensive, field-proven protocol for the functionalization of pre-existing polymers with 3-(p-Tolylcarbamoyl)phenylboronic acid moieties. Phenylboronic acid (PBA)-functionalized polymers are a cornerstone of advanced materials science, pivotal in the development of glucose-responsive systems for drug delivery, diagnostic sensors, and affinity chromatography.[1][2][3][4] This protocol details a robust, two-stage post-polymerization modification strategy. Stage one involves the conjugation of an amine-bearing boronic acid precursor, 3-aminophenylboronic acid (3-APBA), to a polymer backbone containing carboxylic acid groups via carbodiimide (EDC/NHS) chemistry.[5][6] Stage two details the subsequent reaction of the pendant amine groups with p-tolyl isocyanate to yield the final, highly stable this compound functionality.[7][8][9] This methodology is designed for maximum efficiency and reproducibility, and it includes detailed procedures for purification and characterization to ensure the integrity of the final product.
Introduction and Scientific Background
Boronic acids are Lewis acids that can form reversible covalent bonds with 1,2- and 1,3-diols, a class of compounds that includes carbohydrates like glucose.[1][2] This unique interaction is the foundation for "smart" polymers that can respond to changes in glucose concentration, making them invaluable for applications such as self-regulated insulin delivery systems.[3][4] The functionalization of a polymer scaffold with boronic acid groups combines the mechanical and solubility properties of the polymer with the specific chemical reactivity of the boronic acid moiety.
The target functional group, this compound, offers specific advantages:
-
Boronic Acid Group: Provides the diol-binding capability essential for sensing and responsive applications.
-
Carbamoyl Linkage (-NH-C(=O)-): This urea-like linkage is exceptionally stable to hydrolysis, ensuring the long-term integrity of the functional group under physiological conditions.
-
p-Tolyl Group: The aromatic tolyl group introduces hydrophobicity, which can be tuned to influence the polymer's self-assembly behavior, solubility, and interaction with other molecules.
Overall Experimental Workflow
The functionalization process is a sequential, three-part workflow designed to ensure high yield and purity. It begins with the activation of a carboxylated polymer, followed by the conjugation of the boronic acid precursor, modification to the final structure, and rigorous purification.
Figure 1: High-level workflow for the synthesis of the target polymer.
Detailed Protocols
Materials and Reagents
-
Base Polymer: Poly(acrylic acid) (PAA), Mw = 50,000 g/mol
-
Reagents:
-
3-Aminophenylboronic acid monohydrate (3-APBA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
p-Tolyl isocyanate
-
2-(N-morpholino)ethanesulfonic acid (MES)
-
-
Solvents:
-
MES buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, 1X, pH 7.4)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized (DI) water (18.2 MΩ·cm)
-
-
Equipment:
Stage 1: EDC/NHS Coupling of 3-APBA to Polymer Backbone
Causality: This two-step activation is crucial for efficient amide bond formation.[14] EDC first reacts with the polymer's carboxyl groups to form a highly reactive O-acylisourea intermediate.[15] This intermediate is unstable in aqueous solutions and prone to hydrolysis.[6] NHS is added to convert the unstable intermediate into a more stable, amine-reactive NHS-ester, significantly increasing the yield of the final amide conjugate by minimizing side reactions.[5][6] The reaction is performed in MES buffer at pH 6.0, as this is optimal for EDC activation while keeping the primary amine of 3-APBA sufficiently nucleophilic.[14][15]
Protocol:
-
Polymer Dissolution: Dissolve 1.0 g of poly(acrylic acid) in 50 mL of 0.1 M MES buffer (pH 6.0) in a 250 mL flask with magnetic stirring. Allow it to dissolve completely.
-
Activator Preparation: In a separate vial, dissolve 1.1 g of NHS (9.6 mmol, 3 eq. per carboxyl group, assuming PAA monomer unit is 72.06 g/mol ) and 1.84 g of EDC (9.6 mmol, 3 eq.) in 10 mL of MES buffer. Prepare this solution immediately before use as EDC is moisture-sensitive.
-
Activation: Add the EDC/NHS solution dropwise to the stirring polymer solution. Let the activation reaction proceed for 30 minutes at room temperature.
-
Conjugation: Dissolve 0.74 g of 3-APBA (4.8 mmol, 1.5 eq.) in 15 mL of MES buffer. Add this solution to the activated polymer mixture.
-
Reaction: Adjust the pH of the reaction mixture to 7.2-7.4 using 1 M NaOH to facilitate the nucleophilic attack of the amine. Allow the reaction to proceed for 24 hours at room temperature with gentle stirring.
Stage 2: Capping with p-Tolyl Isocyanate
Causality: Isocyanates are highly reactive electrophiles that readily react with nucleophiles like primary amines to form stable urea (carbamoyl) linkages.[7][9] This reaction must be performed under anhydrous conditions (e.g., in dry DMF) because isocyanates will rapidly react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide, quenching the reagent.
Protocol:
-
Purification (Intermediate): Transfer the reaction mixture from Stage 1 into a dialysis tube (MWCO 12-14 kDa). Dialyze against DI water for 48 hours, changing the water every 6-8 hours, to remove unreacted 3-APBA, EDC, and NHS byproducts.
-
Lyophilization: Freeze the purified polymer solution and lyophilize to obtain the dry Polymer-APBA conjugate as a white, fluffy solid.
-
Anhydrous Reaction Setup: In a glovebox or under an inert atmosphere (N₂ or Ar), dissolve 200 mg of the dry Polymer-APBA conjugate in 10 mL of anhydrous DMF.
-
Isocyanate Addition: In a separate vial, dissolve a 1.5-fold molar excess of p-tolyl isocyanate (relative to the incorporated APBA content, determined from initial stoichiometry) in 2 mL of anhydrous DMF. Add this solution dropwise to the stirring polymer solution.
-
Reaction: Allow the reaction to proceed for 12-18 hours at room temperature under an inert atmosphere.
Stage 3: Final Purification and Product Isolation
Causality: Dialysis is an effective method for purifying polymers by separating the large polymer molecules from small molecule impurities (unreacted reagents, solvent) based on size exclusion.[11][12][13][16] A molecular weight cut-off (MWCO) of 12-14 kDa is chosen to be significantly smaller than the polymer's molecular weight to ensure retention of the product while allowing efficient removal of contaminants.
Protocol:
-
Quenching: Add a few drops of methanol to the reaction mixture to quench any unreacted isocyanate.
-
Dialysis: Transfer the final reaction mixture to a dialysis tube (MWCO 12-14 kDa). Dialyze against DMF for 24 hours to remove excess p-tolyl isocyanate and related byproducts. Then, dialyze against DI water for 48 hours to remove the DMF. Change the dialysate frequently.
-
Lyophilization: Lyophilize the purified polymer solution to obtain the final product, Poly(AA)-co-[this compound], as a dry white powder. Store in a desiccator.
Characterization and Validation
Successful functionalization must be confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
-
FTIR Spectroscopy: Provides confirmation of the chemical transformations. Key vibrational peaks to monitor include:
-
Disappearance of the isocyanate peak (~2270 cm⁻¹) after reaction.
-
Appearance of the urea C=O stretch (~1640 cm⁻¹) and N-H bend (~1550 cm⁻¹).
-
Broad B-O-H stretching from the boronic acid group (~3200-3400 cm⁻¹).[17]
-
-
¹H NMR Spectroscopy (in D₂O or DMSO-d₆): Used to confirm the presence of the attached moieties and to quantify the degree of functionalization.
-
Signals from the polymer backbone (e.g., broad peaks for PAA).
-
Aromatic protons from the phenylboronic acid and p-tolyl groups (typically in the 7.0-8.0 ppm range).[18]
-
Methyl protons from the p-tolyl group (~2.3 ppm).
-
The degree of functionalization can be estimated by integrating the aromatic/methyl proton signals relative to a known signal from the polymer backbone.
-
Quantitative Data Summary
The following table presents example data from a typical synthesis, demonstrating successful functionalization as determined by ¹H NMR.
| Sample ID | Base Polymer | Functionalization Stage | Method | Result (mol%) |
| P-APBA-01 | PAA (50 kDa) | Stage 1 (APBA Conjugation) | ¹H NMR | 15.2% |
| P-TCB-01 | P-APBA-01 | Stage 2 (Isocyanate Capping) | ¹H NMR | 14.8% (>97% conversion) |
Degree of functionalization is defined as the mole percentage of monomer units that have been successfully modified.
Discussion and Best Practices
-
Control of pH: Maintaining the correct pH during the EDC/NHS coupling is critical. Low pH protonates the amine, reducing its nucleophilicity, while high pH increases the rate of NHS-ester hydrolysis.[6] A two-stage pH adjustment (activation at pH 6.0, coupling at pH 7.2-7.4) maximizes efficiency.
-
Anhydrous Conditions: The isocyanate reaction in Stage 2 is extremely sensitive to moisture. Use of anhydrous solvents, glassware dried overnight in an oven, and an inert atmosphere are mandatory for high yields.[7][9]
-
Purification: Thorough dialysis is essential to remove cytotoxic unreacted reagents and byproducts, which is particularly important for polymers intended for biomedical applications.[11][12]
-
Characterization: Due to the complexity of polymer spectra, a combination of techniques is necessary for unambiguous validation. For example, while NMR confirms the presence of the functional groups, FTIR is excellent for confirming the disappearance of reactive intermediates like isocyanates.[8]
Conclusion
The multi-stage protocol described herein provides a reliable and reproducible method for functionalizing carboxylated polymers with this compound moieties. By carefully controlling reaction conditions and validating the product at each stage, researchers can confidently synthesize advanced, responsive materials tailored for applications in drug development, diagnostics, and beyond.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation [mdpi.com]
- 5. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 6. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 11. Automated Parallel Dialysis for Purification of Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A user-guide for polymer purification using dialysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. chemspeed.com [chemspeed.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(p-Tolylcarbamoyl)phenylboronic Acid in Targeted Drug Delivery Systems
For: Researchers, scientists, and drug development professionals.
Introduction: Leveraging Amide-Substituted Phenylboronic Acids for Precision Targeting
Phenylboronic acids (PBAs) have emerged as a versatile class of molecules in the design of targeted drug delivery systems. Their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols makes them ideal for targeting specific carbohydrate structures, such as sialic acid, which is often overexpressed on the surface of cancer cells.[1][2][3] This interaction is particularly advantageous as it is pH-sensitive, showing stronger binding in the acidic tumor microenvironment compared to the physiological pH of healthy tissues.[2]
Within the broader family of PBAs, amide-substituted derivatives, such as 3-(p-Tolylcarbamoyl)phenylboronic acid, offer distinct advantages. The introduction of an amide linkage can enhance the stability of the molecule and provide a versatile handle for conjugation to various nanoparticle platforms. While specific research on this compound in drug delivery is limited, the principles and protocols established for analogous amide-substituted PBAs provide a robust framework for its application.[4][5] This guide will provide a comprehensive overview of the application of this class of compounds in targeted drug delivery, with a focus on the underlying scientific principles and detailed experimental protocols.
Scientific Rationale and Advantages
The core of the targeting strategy lies in the interaction between the boronic acid moiety and sialic acid residues on cancer cells. This interaction is a dynamic covalent bond, offering a balance between stable binding at the target site and potential for release.
Key Advantages of Amide-Substituted Phenylboronic Acids:
-
Enhanced Stability: The amide bond can increase the chemical stability of the phenylboronic acid derivative.
-
Tunable Properties: The substituents on the amide group can be modified to fine-tune the solubility, pKa, and binding affinity of the molecule.
-
Versatile Conjugation: The amide linkage provides a straightforward point of attachment to polymers and nanoparticles through standard bioconjugation techniques.[6]
-
pH-Responsive Targeting: The binding affinity of phenylboronic acids to sialic acid is enhanced in the acidic tumor microenvironment (pH ~6.5) compared to physiological pH (7.4), leading to more selective tumor targeting.[2]
Visualizing the Mechanism of Action
The following diagram illustrates the fundamental principle of sialic acid targeting by a phenylboronic acid-functionalized nanoparticle in the tumor microenvironment.
Caption: pH-dependent targeting of cancer cells.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis and application of amide-substituted phenylboronic acid-functionalized nanoparticles. These should be adapted and optimized for the specific nanoparticle system and therapeutic agent being used.
Protocol 1: Synthesis of Amide-Substituted Phenylboronic Acid
This protocol describes a general method for synthesizing an amide-substituted phenylboronic acid, which can be adapted for this compound. The synthesis typically involves the reaction of an aminophenylboronic acid with an appropriate acyl chloride or carboxylic acid.[7]
Materials:
-
3-Aminophenylboronic acid
-
p-Toluoyl chloride (or p-toluic acid)
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine (or a suitable base)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 3-aminophenylboronic acid (1 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Slowly add a solution of p-toluoyl chloride (1.1 equivalents) in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
FTIR Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O stretch, B-O stretch).
Protocol 2: Formulation of this compound-Functionalized Nanoparticles
This protocol outlines the preparation of polymeric nanoparticles functionalized with the synthesized amide-substituted phenylboronic acid. A common method is the nanoprecipitation or solvent displacement technique.[8]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) or other suitable biodegradable polymer
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Acetone
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in deionized water)
-
Therapeutic drug (e.g., doxorubicin)
-
Magnetic stirrer
-
Probe sonicator or homogenizer
-
Centrifuge
Procedure:
-
Polymer-Ligand Conjugation (Pre-formulation):
-
Dissolve PLGA-COOH in a suitable organic solvent.
-
Activate the carboxylic acid groups of PLGA using EDC and NHS.
-
Add this compound to the activated polymer solution and stir.
-
Purify the resulting PLGA-PBA conjugate.
-
-
Nanoparticle Formulation by Nanoprecipitation:
-
Dissolve the PLGA-PBA conjugate and the therapeutic drug in acetone.
-
Add this organic solution dropwise to a continuously stirring aqueous PVA solution.
-
Stir the resulting suspension at room temperature for several hours to allow for solvent evaporation and nanoparticle formation.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA and unloaded drug, and then lyophilize for storage.
-
Workflow for Nanoparticle Formulation:
Caption: Nanoparticle formulation workflow.
Protocol 3: Characterization of Functionalized Nanoparticles
Thorough characterization is crucial to ensure the quality and efficacy of the drug delivery system.
| Parameter | Technique | Purpose |
| Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average particle size and size distribution. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | To assess the surface charge and stability of the nanoparticles in suspension. |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the nanoparticles. |
| Drug Loading Content (DLC) and Encapsulation Efficiency (EE) | UV-Vis Spectroscopy or HPLC | To quantify the amount of drug encapsulated within the nanoparticles. |
| In Vitro Drug Release | Dialysis Method | To study the release profile of the drug from the nanoparticles under different pH conditions (e.g., pH 7.4 and pH 5.5). |
Calculations:
-
DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
Protocol 4: In Vitro Cellular Uptake Studies
This protocol is designed to evaluate the targeting efficiency of the functionalized nanoparticles in cancer cells overexpressing sialic acid.
Materials:
-
Cancer cell line with high sialic acid expression (e.g., MCF-7, HeLa)
-
Control cell line with low sialic acid expression
-
Fluorescently labeled nanoparticles (e.g., encapsulating a fluorescent dye or with a fluorescently tagged polymer)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
Confocal microscope
Procedure:
-
Seed the cancer cells and control cells in appropriate culture plates (e.g., 6-well plates for flow cytometry, chamber slides for microscopy) and allow them to adhere overnight.
-
Incubate the cells with different concentrations of the fluorescently labeled nanoparticles (both targeted and non-targeted as controls) for various time points (e.g., 1, 4, 12 hours).
-
For a competitive inhibition study, pre-incubate a set of cells with an excess of free this compound before adding the nanoparticles.
-
After incubation, wash the cells thoroughly with cold PBS to remove non-internalized nanoparticles.
-
For Flow Cytometry:
-
Detach the cells using trypsin-EDTA.
-
Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer.
-
-
For Confocal Microscopy:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cell nuclei with a nuclear stain (e.g., DAPI).
-
Mount the slides and visualize the intracellular localization of the nanoparticles using a confocal microscope.
-
Conclusion and Future Perspectives
The use of this compound and other amide-substituted PBAs represents a promising strategy for the development of targeted drug delivery systems. The ability to specifically target sialic acid on cancer cells, coupled with the pH-responsive nature of the interaction, offers a pathway to enhance therapeutic efficacy while minimizing off-target effects. The protocols outlined in this guide provide a foundational framework for researchers to explore the potential of these compounds in their own drug delivery platforms. Future research should focus on optimizing the structure of the amide-substituted PBAs to further enhance their binding affinity and selectivity, as well as on conducting comprehensive in vivo studies to validate their therapeutic potential.
References
- 1. Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. japsonline.com [japsonline.com]
- 6. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 7. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Applications of Palladium Complexes with Boronic Acid Derivatives: Application Notes and Protocols
Introduction
The formation of carbon-carbon (C-C) bonds is the foundational principle of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the myriad of methods developed, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction facilitates the coupling of organoboron compounds (typically boronic acids or their ester derivatives) with organohalides or pseudo-halides.[3][4] Its operational simplicity, mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-containing byproducts have made it an indispensable tool, particularly in the pharmaceutical industry for the synthesis of drug candidates and active pharmaceutical ingredients (APIs).[1][2][5][6]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles, practical applications, and step-by-step protocols for utilizing palladium complexes with boronic acid derivatives in catalytic C-C bond formation. We will delve into the mechanistic underpinnings of the reaction, explore the roles of various components, present robust experimental procedures, and offer field-tested troubleshooting advice to ensure successful and reproducible outcomes.
The Suzuki-Miyaura Reaction: Mechanism and Key Components
The power of the Suzuki-Miyaura coupling lies in its elegant and well-understood catalytic cycle.[3][7] The reaction is centered around a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states to orchestrate the coupling of two organic fragments. The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][5][7][8]
The Catalytic Cycle
The entire process is a carefully orchestrated sequence where the palladium catalyst acts as a molecular assembler.
Caption: The Suzuki-Miyaura Catalytic Cycle
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which reacts with the organohalide (R¹-X). The palladium atom inserts itself into the carbon-halide bond, forming a Pd(II) intermediate.[3][5][7] This is often the rate-determining step, and the reactivity of the halide typically follows the trend I > Br > OTf >> Cl.[9]
-
Transmetalation : This crucial step involves the transfer of the organic group (R²) from the boron atom to the palladium center. For this to occur, the boronic acid must be activated by a base.[4][10] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻), which then readily transfers its R² group to the Pd(II) center, displacing the halide.[3][4][11]
-
Reductive Elimination : In the final step, the two organic fragments (R¹ and R²) on the Pd(II) center are coupled, forming the new C-C bond in the desired product (R¹-R²).[3][7] This step regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle.[3][5]
Core Components: A Deeper Look
The success of a Suzuki-Miyaura coupling depends on the careful selection of each component.
| Component | Role & Causality | Common Examples |
| Palladium Catalyst | The heart of the reaction. It facilitates all bond-forming and bond-breaking steps. Often used as a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Ligands are crucial for stabilizing the Pd(0) state and modulating reactivity.[3][7] Electron-rich and bulky ligands promote oxidative addition and reductive elimination.[3][7] | Precatalysts: Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)[3][12][13] Ligands: PPh₃, PCy₃, Buchwald ligands (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs)[3][14] |
| Boronic Acid/Ester | The nucleophilic coupling partner that provides the R² group. Boronic acids are highly reactive but can be unstable.[15] Boronate esters (e.g., pinacol, MIDA) offer greater stability, making them easier to handle, purify, and store, which is advantageous for complex, multi-step syntheses.[15][16][17] | Phenylboronic acid, 2-Pyridylboronic acid, Vinylboronic acid pinacol ester, Potassium alkyltrifluoroborates[10][18] |
| Base | Essential for activating the boronic acid for transmetalation.[4] The choice of base can influence reaction rate and selectivity, and can also help prevent side reactions like protodeboronation.[9][11] | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄, KF[7][9] Organic: Triethylamine (NEt₃) |
| Solvent | Provides the medium for the reaction. Often a mixture of an organic solvent and water is used to dissolve both the organic substrates and the inorganic base.[4][7] The choice of solvent can affect catalyst solubility and reaction kinetics.[19] | Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), often with water.[4][7] |
Application Note 1: General Protocol for Aryl-Aryl Cross-Coupling
This protocol provides a robust, general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, a common transformation in pharmaceutical and materials science research.
Principle: To synthesize a biaryl compound through the palladium-catalyzed cross-coupling of an aryl bromide and an arylboronic acid using PdCl₂(dppf) as the catalyst and aqueous sodium carbonate as the base.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equiv. | Notes |
| Aryl Bromide | - | 1.0 | 1.0 | Limiting Reagent |
| Arylboronic Acid | - | 1.2-1.5 | 1.2-1.5 | A slight excess ensures complete consumption of the halide. |
| PdCl₂(dppf)·CH₂Cl₂ | 816.64 | 0.03 | 0.03 | A common, air-stable Pd(II) precatalyst. |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.0 | Prepared as a 2M aqueous solution. |
| 1,4-Dioxane | 88.11 | 4 mL | - | Degassed solvent. |
| Water (H₂O) | 18.02 | 1 mL | - | Degassed, for dissolving the base. |
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and PdCl₂(dppf) (0.03 mmol, 24.5 mg).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[9] Causality: The active Pd(0) catalyst and phosphine ligands are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and formation of palladium black.[7][9]
-
Solvent/Base Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (4 mL) followed by the degassed 2M aqueous Na₂CO₃ solution (1 mL) via syringe. Causality: Using degassed solvents is critical to maintain an oxygen-free environment throughout the reaction.[20]
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 85-100 °C and stir vigorously. Causality: Vigorous stirring is necessary to ensure proper mixing in the biphasic (organic/aqueous) system, facilitating the interaction between all reactants.[20]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the aryl bromide starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.
Application Note 2: Advanced Protocol for Challenging Substrates
Coupling reactions involving heteroaryl or sterically hindered substrates can be challenging. This protocol utilizes a more active catalyst system (a Buchwald ligand) and a stronger base to overcome these hurdles.
Principle: To couple a challenging aryl chloride with a heteroarylboronic acid using a highly active Pd(OAc)₂/SPhos catalyst system. Aryl chlorides are less reactive than bromides and require more potent catalysts.[7][9]
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equiv. | Notes |
| Aryl Chloride | - | 1.0 | 1.0 | Limiting Reagent |
| Heteroarylboronic Acid | - | 1.5 | 1.5 | A larger excess may be needed for unstable boronic acids. |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 | Precatalyst |
| SPhos | 410.47 | 0.04 | 0.04 | Bulky, electron-rich ligand (Ligand:Pd ratio = 2:1). |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 | A strong, non-nucleophilic base suitable for sensitive substrates. |
| Toluene | 92.14 | 5 mL | - | Anhydrous, degassed solvent. |
Step-by-Step Protocol
-
Reaction Setup: In a glovebox or under a positive flow of argon, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) to an oven-dried Schlenk tube. Add anhydrous, degassed toluene (2 mL) and stir for 10 minutes to allow for precatalyst formation.
-
Reagent Addition: To this catalyst solution, add the aryl chloride (1.0 mmol), the heteroarylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).
-
Reaction Execution: Seal the tube tightly and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring & Work-up: Follow the procedures outlined in Application Note 1. The reaction time may vary significantly based on the specific substrates.
-
Purification: Purify the crude product via flash column chromatography.
Troubleshooting and Field-Proven Insights
Even with robust protocols, challenges can arise. Understanding potential side reactions is key to troubleshooting.[7]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Catalyst Deactivation: Presence of oxygen, impure solvents/reagents.[9] | Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere.[9] Use fresh, high-purity catalyst and ligands. |
| Inefficient Oxidative Addition: Aryl chloride or electron-rich aryl bromide is used. | Switch to a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[3][14] Increase reaction temperature. | |
| Poor Substrate Solubility: Reagents not fully dissolved at reaction temperature. | Screen alternative solvents (e.g., DMF, THF/H₂O). Ensure vigorous stirring. | |
| Protodeboronation | Decomposition of Boronic Acid: The C-B bond is cleaved and replaced with a C-H bond. Common with electron-deficient or certain heteroaryl boronic acids.[9][20] | Use a milder base (e.g., KF, K₃PO₄).[9] Use the boronic acid as a more stable ester derivative (e.g., pinacol or MIDA ester).[9][16] Use anhydrous conditions if possible.[9] |
| Homocoupling | Dimerization of Boronic Acid: Two boronic acid molecules couple together. Often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[7] | Rigorously exclude oxygen from the reaction.[7][20] Ensure the use of a high-purity palladium precatalyst. |
| Dehalogenation | Loss of Halide from Starting Material: The aryl halide is reduced to an arene. Can be caused by hydride sources in the reaction mixture. | Use high-purity solvents and bases. Avoid amine bases or alcoholic solvents if this is a persistent issue.[7] |
Overall Experimental Workflow
The process from reaction planning to final product analysis is a systematic endeavor.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. nbinno.com [nbinno.com]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Large-Scale Synthesis of 3-(p-Tolylcarbamoyl)phenylboronic Acid Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 3-(p-Tolylcarbamoyl)phenylboronic acid and its derivatives, which are crucial intermediates in pharmaceutical research and development. The protocols detailed herein are optimized for scalability, emphasizing process safety, efficiency, and high product purity. This guide explores the fundamental chemical principles, presents a detailed step-by-step synthesis protocol, and offers valuable insights into process optimization and final product characterization.
Introduction
This compound and its analogues are key building blocks in the synthesis of various pharmacologically active compounds.[1] The boronic acid moiety is a versatile functional group, particularly for forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This class of compounds has garnered significant attention for its potential in developing enzyme inhibitors, underscoring its importance in modern drug discovery.
While laboratory-scale synthesis of these molecules is well-established, transitioning to large-scale production introduces significant challenges. These include managing reaction exotherms, maintaining consistent batch-to-batch quality, and optimizing the use of reagents and solvents for cost-effectiveness and environmental sustainability. This application note provides a robust and scalable synthetic protocol designed to address these industrial-scale challenges.
Synthetic Strategy and Mechanism
The most prevalent and scalable method for synthesizing this compound is a multi-step process. A critical step in this sequence is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent.[2][3]
The general synthetic workflow is illustrated below:
Figure 1: General workflow for the synthesis of this compound.
The Miyaura borylation is central to this synthesis. The well-established catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by transmetalation with the diboron reagent and subsequent reductive elimination, which yields the desired boronic ester and regenerates the active palladium(0) catalyst.
Detailed Protocol for Large-Scale Synthesis
This protocol describes the synthesis of this compound starting from 3-bromobenzoic acid.
Materials and Equipment
Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Recommended Purity |
| 3-Bromobenzoic acid | 585-76-2 | 201.02 | >98% |
| p-Toluidine | 106-49-0 | 107.15 | >99% |
| Thionyl chloride | 7719-09-7 | 118.97 | >99% |
| Toluene | 108-88-3 | 92.14 | Anhydrous |
| Pyridine | 110-86-1 | 79.10 | Anhydrous |
| Bis(pinacolato)diboron | 73183-34-3 | 253.94 | >98% |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 816.64 | >98% |
| Potassium acetate | 127-08-2 | 98.14 | >99% |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous |
| Hydrochloric acid | 7647-01-0 | 36.46 | 2 M solution |
| Sodium sulfate | 7757-82-6 | 142.04 | Anhydrous |
| Hexanes | 110-54-3 | 86.18 | ACS Grade |
| Ethyl acetate | 141-78-6 | 88.11 | ACS Grade |
Equipment:
-
Large-volume, jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe.
-
Inert atmosphere capability (Nitrogen or Argon).
-
Controlled-rate addition funnels.
-
Industrial filtration apparatus (e.g., Büchner funnel, filter press).
-
Rotary evaporator or other solvent removal system.
-
Vacuum drying oven.
Step-by-Step Procedure
Step 1: Synthesis of 3-Bromo-N-(p-tolyl)benzamide
Figure 2: Workflow for the synthesis of the amide intermediate.
-
Acid Chloride Formation: In a suitable reactor, charge 3-bromobenzoic acid (1.0 eq) and anhydrous toluene (5 L/kg of acid). Under an inert atmosphere, add thionyl chloride (1.2 eq) dropwise at ambient temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, monitoring for completion by a suitable analytical method (e.g., TLC, HPLC).
-
Cool the mixture to room temperature and remove excess thionyl chloride and toluene by distillation under reduced pressure. The crude 3-bromobenzoyl chloride is used directly in the next step.
-
Amide Formation: Dissolve the crude acid chloride in anhydrous toluene (5 L/kg of the initial acid).
-
In a separate vessel, prepare a solution of p-toluidine (1.05 eq) and pyridine (1.1 eq) in anhydrous toluene (3 L/kg of p-toluidine).
-
Rationale: Pyridine acts as a base to neutralize the hydrochloric acid generated during the amidation, driving the reaction towards completion.[4]
-
-
Cool the acid chloride solution to 0-5 °C and add the p-toluidine/pyridine solution dropwise, maintaining the internal temperature.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Isolation: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield 3-bromo-N-(p-tolyl)benzamide.
Step 2: Synthesis of this compound
Figure 3: Workflow for the Miyaura borylation and final product formation.
-
Borylation Reaction: Charge the reactor with 3-bromo-N-(p-tolyl)benzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq) in anhydrous 1,4-dioxane (10 L/kg of amide) under an inert atmosphere.
-
Rationale: Potassium acetate serves as the base in the catalytic cycle. Pd(dppf)Cl₂ is a highly efficient and robust catalyst for this borylation reaction.
-
-
Heat the mixture to 80-90 °C and stir for 8-12 hours, monitoring for the consumption of the starting material.
-
Work-up and Isolation of Boronic Ester: Cool the reaction to room temperature and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude pinacol boronate ester.
-
Hydrolysis to Boronic Acid: Dissolve the crude boronic ester in a mixture of acetone and water. Add 2 M HCl and stir at room temperature for 2-4 hours to effect hydrolysis.[5][6]
-
The product typically precipitates from the solution. Collect the solid by filtration, wash with cold water, followed by a small amount of a non-polar solvent like hexanes.
-
Dry the final product under vacuum to yield this compound.
Process Optimization and Characterization
Optimization:
-
Alternative Boron Source: For improved atom economy and to avoid a separate hydrolysis step, tetrahydroxydiboron (bis-boronic acid) can be used in place of bis(pinacolato)diboron.[2][7][8] This can simplify the process and reduce waste.
-
Catalyst Loading: The palladium catalyst loading can be optimized to minimize costs, a significant factor in large-scale production.
-
Solvent Selection: Greener solvents such as 2-methyltetrahydrofuran (2-MeTHF) can be explored as alternatives to 1,4-dioxane.
Characterization:
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| NMR Spectroscopy (¹H and ¹³C) | The spectra should exhibit characteristic signals for the aromatic protons and carbons of both the tolyl and phenylboronic acid moieties. |
| Mass Spectrometry (MS) | The mass spectrum should display the molecular ion peak corresponding to the calculated mass of the product. |
| High-Performance Liquid Chromatography (HPLC) | HPLC analysis should confirm the high purity of the final product, typically >98%. |
| Melting Point | A sharp and defined melting point is indicative of a pure compound. |
Safety Considerations
-
Thionyl Chloride: This reagent is highly corrosive and reacts violently with water. All handling must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Some palladium catalysts can be pyrophoric. They should be handled under an inert atmosphere.
-
Solvents: Toluene, dioxane, and hexanes are flammable. Ensure proper ventilation and avoid ignition sources.
-
Exothermic Reactions: The formation of the acid chloride and the quenching steps can be exothermic. Ensure adequate temperature control and controlled addition of reagents.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers and process chemists can reliably produce this important intermediate on a large scale. The recommendations for process optimization and characterization will further assist in obtaining high-purity material suitable for various applications in drug development and beyond.
References
- 1. This compound | C14H14BNO3 | CID 46738789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Scale-up of a Miyaura Borylation Process [carbogen-amcis.com]
- 4. benchchem.com [benchchem.com]
- 5. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Arylboronic Acid Stability in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for arylboronic acids. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common stability issues encountered when working with these versatile reagents in solution. The following information synthesizes established chemical principles with practical, field-proven troubleshooting strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common queries and issues related to the handling and use of arylboronic acids in solution.
Q1: What are the primary degradation pathways for my arylboronic acid in solution?
Arylboronic acids are susceptible to several degradation pathways, especially under typical reaction conditions. Understanding these pathways is the first step in troubleshooting. The three most common are protodeboronation, oxidation, and boroxine formation.[1][2]
-
Protodeboronation: This is the most frequently encountered issue, involving the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond.[3] This process consumes your starting material, converting it to the corresponding arene, which can complicate purification and reduce reaction yields. The reaction is highly dependent on factors like pH, temperature, and the electronic nature of the aryl group.[3][4]
-
Oxidation: The boronic acid moiety can be oxidized to a hydroxyl group, converting the arylboronic acid into a phenol.[2][5] This is often promoted by the presence of oxygen or other oxidizing agents in the reaction mixture.[6][7] In biological contexts at physiological pH, this degradation can be surprisingly rapid.[2][5][8]
-
Boroxine Formation: In the solid state or in concentrated, anhydrous solutions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic trimer called a boroxine.[1] While this is often a reversible process upon addition of water, it can complicate stoichiometry and dissolution if not accounted for.[1]
Q2: My Suzuki-Miyaura coupling reaction is sluggish or failing. How can I confirm if my arylboronic acid has degraded?
When a reaction fails, verifying the integrity of your starting materials is a critical first step. For arylboronic acids, degradation is a common culprit.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This is the most powerful and common method. A stability-indicating HPLC method can separate the parent arylboronic acid from its primary degradants (the arene and phenol).[9] MS detection is invaluable for confirming the identity of these byproducts.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to detect the appearance of the protodeboronated arene, which will have a characteristic C-H signal in the aromatic region where the C-B bond used to be.
-
¹¹B NMR: This technique is highly specific to the boron environment. Degradation or boroxine formation will cause a change in the chemical shift of the boron atom.[9]
-
Q3: What factors accelerate the protodeboronation of my arylboronic acid?
Protodeboronation is not random; its rate is governed by specific, controllable conditions. The most critical factors are outlined below.
| Factor | Impact on Protodeboronation Rate | Scientific Rationale & Causality |
| pH | High (especially basic conditions) | Base-catalyzed protodeboronation is a common mechanism.[3] Hydroxide attacks the boron center to form a more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻), which is more susceptible to protonolysis by water or other protic sources.[11][12] |
| Aryl Substituents | High (for electron-rich or certain heteroaromatics) | Electron-donating groups on the aryl ring can stabilize the transition state of C-B bond cleavage. Sterically hindered arylboronic acids are also particularly prone to deboronation.[11][13] Nitrogen-containing heteroaryl compounds, like 2-pyridylboronic acid, are notoriously unstable.[2][14] |
| Solvent | High (in aqueous or protic solvents) | Water is the most common proton source for the side reaction.[6] Running reactions in anhydrous solvents can significantly suppress protodeboronation.[6] |
| Temperature | High | Like most chemical reactions, the rate of decomposition increases with temperature. |
| Metal Catalysts | High (in some cases) | The presence of palladium catalysts can sometimes accelerate deboronation, especially if the desired cross-coupling is slow.[2][11] |
Q4: How can I design my experiment to minimize protodeboronation?
Based on the factors above, several robust strategies can be employed to protect your arylboronic acid and improve reaction outcomes.
-
Modify Reaction Conditions:
-
Use Milder Bases: Strong bases in aqueous media accelerate protodeboronation.[6] Consider switching from strong bases like NaOH or K₃PO₄ to milder alternatives like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[6]
-
Employ Anhydrous Conditions: Since water is the proton source, removing it can dramatically reduce protodeboronation.[6] Use properly dried solvents and run the reaction under an inert atmosphere (N₂ or Ar).
-
-
Use a "Slow-Release" Strategy:
-
For inherently unstable boronic acids (e.g., 2-heterocyclic, vinyl), the most effective strategy is to use a more stable derivative that slowly releases the active boronic acid in situ. This keeps the instantaneous concentration of the unstable species low, minimizing its opportunity to degrade.[3][15]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often air-stable, crystalline solids that are easy to handle.[14][16] Under basic conditions, they slowly hydrolyze to release the free boronic acid into the catalytic cycle.[14] This is widely considered the most general solution for unstable boronic acids.[14][16]
-
Boronate Esters (e.g., Pinacol): Converting a boronic acid to its pinacol ester increases stability by sterically shielding the boron atom.[7] While more stable than the free acid, they can still be susceptible to hydrolysis and degradation.[17]
-
Organotrifluoroborates (R-BF₃K): These salts also serve as a stable reservoir from which the boronic acid can be slowly released under reaction conditions.[3]
-
Q5: What are the best practices for preparing and storing arylboronic acid solutions?
Proper storage is essential for ensuring the reproducibility of your experiments. Arylboronic acids are best stored as solids, but when a solution is necessary, follow these guidelines.
| Parameter | Recommendation | Rationale |
| Physical State | Solid (when possible) | Solids have significantly lower rates of decomposition compared to solutions. |
| Temperature | -20°C to 4°C | Cold temperatures slow the kinetics of all degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis-mediated protodeboronation.[6] |
| Solvent Choice | Anhydrous, Aprotic Solvents (e.g., Dioxane, THF, Toluene) | Minimizes the presence of water, which is a key reactant in protodeboronation.[6] Avoid protic solvents like methanol or ethanol for long-term storage. |
| Light | Amber Vials / Dark | Protects against potential photolytic degradation pathways. |
| Container | Dedicated, Dry Glassware | Store in dedicated, well-labeled containers to prevent cross-contamination.[18][19] |
Troubleshooting Protocols
Protocol 1: Rapid Stability Assessment of an Arylboronic Acid via UPLC-MS
This protocol provides a self-validating system to quickly check the purity of a boronic acid stock solution.
-
Sample Preparation: a. Prepare a stock solution of your arylboronic acid at a known concentration (e.g., 10 mM) in a suitable solvent (e.g., acetonitrile or dioxane). This is your T=0 sample. b. Immediately dilute an aliquot of the stock solution to a working concentration (e.g., 100 µM) in the mobile phase for UPLC-MS analysis. c. Take another aliquot of the 10 mM stock solution and expose it to conditions that mimic your reaction (e.g., add a small amount of aqueous base, heat to 80°C for 1 hour). d. After the stress period, dilute this "stressed sample" to the same working concentration.
-
UPLC-MS Analysis: a. Use a standard reversed-phase column (e.g., C18). b. Employ a simple gradient method (e.g., Water/Acetonitrile with 0.1% formic acid). c. Monitor for the following masses in the MS detector:
- [M+H]⁺ of your starting arylboronic acid.
- [M+H]⁺ of the expected protodeboronated arene (Ar-H).
- [M+H]⁺ of the expected oxidized phenol (Ar-OH).
-
Data Interpretation:
-
T=0 Sample: Should show a single, clean peak for your arylboronic acid.
-
Stressed Sample: Compare the chromatogram to the T=0 sample. The appearance of peaks corresponding to the arene or phenol confirms susceptibility to protodeboronation or oxidation, respectively, under your reaction conditions. The percentage of the parent peak remaining gives a quantitative measure of stability.
-
Protocol 2: General Procedure for Conversion to an Air-Stable MIDA Boronate
This protocol adapts a widely used method for protecting unstable boronic acids.[16]
-
Vessel Preparation: To a round-bottom flask, add the arylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) to create a stirrable slurry (approx. 0.5 M concentration).
-
Dehydration: Heat the mixture to 80-110 °C under vacuum for 1-2 hours. The reaction can be monitored by ¹H NMR for the disappearance of the boronic acid B(OH)₂ proton signal.
-
Isolation: a. Cool the reaction mixture to room temperature. b. Add a solvent in which the MIDA boronate is poorly soluble (e.g., diethyl ether or dichloromethane) to precipitate the product. c. Stir the resulting slurry for 30 minutes. d. Isolate the white solid product by vacuum filtration.
-
Drying & Storage: Wash the solid with the precipitating solvent and dry under vacuum. The resulting MIDA boronate is typically a bench-stable solid that can be stored at room temperature.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pnas.org [pnas.org]
- 9. benchchem.com [benchchem.com]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 18. laballey.com [laballey.com]
- 19. wichita.edu [wichita.edu]
Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling Reactions
Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this powerful C-C bond-forming reaction. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you optimize your reactions and overcome common hurdles.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is dedicated to resolving specific problems you might be facing at the bench. Each question addresses a common observable issue, followed by an explanation of the potential causes and actionable, step-by-step protocols to rectify the problem.
Q1: I am observing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. What is causing this, and how can I prevent it?
This common side-product results from the homocoupling of your boronic acid reagent. This reaction is primarily promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that react with the boronic acid to form the homocoupled product and Pd(0).[1]
Causality and Prevention:
The key to preventing homocoupling is the rigorous exclusion of oxygen from your reaction mixture.[1][2] Additionally, the choice of palladium source and the addition of mild reducing agents can suppress this side reaction.[3]
-
Inert Atmosphere is Crucial:
-
Degassing Solvents: Before use, thoroughly degas all solvents (including water if used as a co-solvent) by sparging with an inert gas (high-purity argon or nitrogen) for 15-30 minutes.[2]
-
Reaction Vessel Purge: Assemble your reaction glassware (oven-dried to remove moisture) and purge it with an inert gas. A common and effective method is to evacuate the vessel with a vacuum pump and then backfill with the inert gas. Repeat this cycle three times.[4]
-
Subsurface Sparge: For rigorous oxygen exclusion, bubble the inert gas directly into the reaction solvent for 10-15 minutes before adding the catalyst.[1] Maintain a positive pressure of the inert gas throughout the reaction by using a balloon or a gas bubbler.[4]
-
-
Catalyst and Reagent Handling:
-
Consider Additives:
-
The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) species without interfering with the catalytic cycle.[3]
-
-
Ligand Selection:
-
Bulky ligands can disfavor the formation of the intermediates that lead to homocoupling.[7]
-
Q2: My desired product yield is low, and I've identified the corresponding arene/heteroarene from my boronic acid as a major byproduct. What is happening and how do I fix it?
This indicates that protodeboronation (or protodeborylation) is a significant competing reaction. This is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying your nucleophile.[8][9] This side reaction is often promoted by excess water, high temperatures, and harsh basic conditions.[10] Certain substrates, like electron-deficient arylboronic acids and many heteroarylboronic acids (especially 2-pyridyl boronic acids), are particularly susceptible.[10][11]
Causality and Prevention:
The key to mitigating protodeboronation is to control the reaction conditions (base, temperature, water content) and, most effectively, to use a more stable boronic acid derivative that provides a "slow release" of the active boronic acid.[12]
-
Reaction Condition Optimization:
-
Base Selection: Opt for milder bases. Instead of strong hydroxides (NaOH, KOH), use weaker inorganic bases like potassium phosphate (K₃PO₄) or carbonates (K₂CO₃, Cs₂CO₃).[9][10]
-
Temperature Control: Run the reaction at the lowest effective temperature. Higher temperatures can accelerate protodeboronation.[10]
-
Anhydrous Conditions: If your substrates are not sensitive to anhydrous conditions, using dry solvents and reagents can minimize the proton source for this side reaction.[13]
-
-
Use of Stabilized Boronic Acid Derivatives:
-
Pinacol Esters: These are more stable than the corresponding boronic acids and are a common first alternative.[13]
-
MIDA Boronates (N-methyliminodiacetic acid boronates): These are highly stable, often crystalline solids that are unreactive under anhydrous coupling conditions. They undergo slow hydrolysis in the presence of an aqueous base to release the boronic acid, keeping its concentration low and minimizing decomposition.[6][12]
-
Potassium Trifluoroborates (R-BF₃K): These salts offer excellent stability to air and moisture, simplifying handling and storage.[5][11] They are highly effective alternatives for challenging substrates.
-
This protocol describes the conversion of a sensitive boronic acid to its more stable MIDA ester, followed by its use in a Suzuki coupling.
Part A: Synthesis of the MIDA Boronate
-
Reaction Setup: In a round-bottom flask, combine the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA) (1.0 equiv).[9]
-
Dehydration: Add a suitable solvent like toluene and set up a Dean-Stark apparatus to remove water azeotropically.[9] Heat the mixture to reflux until no more water is collected.[9]
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting MIDA boronate is often a crystalline solid and can be used without further purification.[9] A milder, alternative procedure using MIDA anhydride can also be employed for particularly sensitive boronic acids.[14][15]
Part B: Suzuki Coupling with the MIDA Boronate
-
Inert Atmosphere: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the MIDA boronate (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[10] Purge the vessel with an inert gas.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2-4 mol%).[10]
-
Reaction: Add the degassed solvent system (e.g., a mixture of an organic solvent and water) and heat the reaction with vigorous stirring.[9]
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and purify by column chromatography.[10]
Q3: My reaction starts but then stalls, or I observe the formation of palladium black. What is causing catalyst deactivation?
Catalyst deactivation can occur through several mechanisms, leading to incomplete conversion. The formation of palladium black indicates the precipitation of palladium metal from the catalytic cycle, rendering it inactive.[16]
Causality and Prevention:
-
Oxidation of Pd(0): The active Pd(0) species is susceptible to oxidation by residual oxygen.[4]
-
Ligand Degradation: Phosphine ligands can be oxidized in the presence of air, which compromises their ability to stabilize the palladium catalyst.[4]
-
Product Inhibition: In some cases, the reaction product can strongly bind to the catalyst, inhibiting further turnover. This is particularly relevant for heterogeneous catalysts.[16][17]
-
Improper Reagent Stoichiometry: In telescoped reactions like Miyaura borylation followed by Suzuki coupling, having the aryl halide as the limiting reagent in the first step can lead to catalyst precipitation.[18]
-
Rigorous Inert Atmosphere: As detailed for preventing homocoupling, the exclusion of oxygen is paramount to prevent both catalyst and ligand oxidation.[4]
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos). These ligands form more stable complexes with palladium and can promote the desired catalytic steps, reducing the lifetime of unstable intermediates.[19][20]
-
Proper Washing of Heterogeneous Catalysts: If using a supported palladium catalyst, ensure thorough washing with a suitable solvent to remove adsorbed product that may inhibit the catalyst in subsequent runs.[17]
-
Control of Reagent Ratios: In telescoped reactions, using the boron compound as the limiting reagent in the initial borylation step can prevent catalyst blackout and lead to a more efficient subsequent Suzuki coupling.[18]
Frequently Asked Questions (FAQs)
This section addresses broader questions about the Suzuki-Miyaura coupling, providing foundational knowledge to inform your experimental design.
Q: What is the role of the base in Suzuki coupling, and how does its choice affect side reactions?
A: The base is essential for the transmetalation step, which is often rate-limiting. It activates the boronic acid to form a more nucleophilic "boronate" species (R-B(OH)₃⁻), which then transfers its organic group to the palladium center.[21][22][23] The choice of base is critical and can significantly influence the reaction outcome:
-
Strong Bases (e.g., NaOH, KOH): While effective in promoting the reaction, they can also accelerate side reactions like protodeboronation, especially with sensitive substrates.[24]
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are generally preferred as they offer a good balance between reactivity and minimizing side reactions.[21][24] K₃PO₄ is often a good choice for challenging couplings.[10]
-
Fluoride Bases (e.g., CsF, KF): These can be effective, particularly in anhydrous conditions, and are thought to facilitate transmetalation through the formation of fluorinated palladium intermediates.[12]
Q: How do I choose the right phosphine ligand for my Suzuki coupling?
A: The ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity. The choice depends on the specific substrates being coupled.
-
Electron-donating and Bulky Ligands: Ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) are highly effective for a broad range of substrates, including challenging aryl chlorides and sterically hindered partners.[19][20] Their steric bulk promotes the final reductive elimination step and can help suppress side reactions like beta-hydride elimination.[7]
-
N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that form very stable complexes with palladium, often leading to high catalytic activity.[25]
Q: When should I consider using a boronic ester or trifluoroborate instead of a boronic acid?
A: While boronic acids are widely used, their derivatives offer significant advantages in certain situations:
-
Instability of the Boronic Acid: If your boronic acid is prone to decomposition via protodeboronation (e.g., heteroarylboronic acids), using a more stable derivative like a pinacol ester, MIDA boronate, or potassium trifluoroborate is highly recommended.[5][12][26]
-
Purification Challenges: Boronic acids can be difficult to purify. Their ester and trifluoroborate derivatives are often stable, crystalline solids that are amenable to standard purification techniques like column chromatography.[25]
-
Iterative Cross-Coupling: MIDA boronates are particularly useful in multi-step syntheses involving sequential Suzuki couplings, as they remain protected under anhydrous conditions.[12][27]
Data Summary Tables
Table 1: Comparative Performance of Common Bases in Suzuki Coupling
| Base | Typical Substrates | Relative Strength | Notes |
| K₃PO₄ | General use, good for sensitive substrates | Weak-Moderate | Often a good first choice to minimize protodeboronation.[21] |
| K₂CO₃ | General use for aryl bromides and iodides | Weak-Moderate | Effective and economical.[21][24] |
| Cs₂CO₃ | General use, often provides higher yields | Moderate | More soluble than K₂CO₃, can be advantageous.[28] |
| NaOH, KOH | Aryl bromides | Strong | High basicity can lead to side reactions.[24] |
| Organic Bases (e.g., DIPEA) | Base-sensitive substrates | Weak | Non-nucleophilic, suitable for specific applications.[24] |
Note: The optimal base is substrate-dependent and may require screening.
Table 2: Guide to Choosing Boron Reagents
| Boron Reagent | Stability | Key Advantage | Common Application |
| Boronic Acid | Variable | Readily available | Standard, stable aryl and vinyl substrates. |
| Pinacol Ester | Good | More stable than boronic acids | When protodeboronation is a moderate concern.[26] |
| MIDA Boronate | Excellent | Bench-stable, slow release | For highly unstable boronic acids and iterative coupling.[12] |
| Potassium Trifluoroborate | Excellent | Air and moisture stable, easy to handle | Broad applicability, especially for challenging substrates.[5] |
Visualizing the Process: Diagrams and Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 12. MIDA Boronates [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. experts.illinois.edu [experts.illinois.edu]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 26. Yoneda Labs [yonedalabs.com]
- 27. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki-Miyaura Reactions with Ortho-Substituted Phenylboronic Acids
Welcome to the technical support center dedicated to navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving ortho-substituted phenylboronic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to troubleshoot and optimize these challenging yet crucial transformations.
Introduction: The Challenge of Ortho-Substitution
The Suzuki-Miyaura reaction is a powerhouse in modern organic synthesis for its ability to form C-C bonds. However, when substrates bear ortho-substituents, particularly on the phenylboronic acid partner, steric hindrance can dramatically impede the reaction, leading to low yields and frustrating side reactions. This guide will dissect these challenges and provide actionable solutions to achieve high-yield couplings.
The core difficulty arises from steric clash at the palladium center during the key transmetalation and reductive elimination steps of the catalytic cycle.[1] This steric impediment necessitates carefully tailored reaction conditions to overcome the higher activation energy.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction with an ortho-substituted phenylboronic acid is giving low to no yield. What are the first things I should check?
A1: When a Suzuki-Miyaura coupling with a sterically hindered substrate fails, a systematic review of your reaction parameters is the first step. The usual culprits are suboptimal catalyst/ligand systems, inadequate base strength, or inappropriate solvent choice.
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for low-yield reactions.
Start by evaluating your catalyst and ligand combination. Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[2] You will likely need to employ more specialized systems.
Q2: I'm struggling with a sterically demanding ortho-substituted boronic acid. What specific catalyst and ligand combination should I try?
A2: This is the most critical factor for success. For sterically hindered couplings, bulky, electron-rich phosphine ligands are essential as they accelerate both the oxidative addition and the crucial, sterically-sensitive reductive elimination step.[1]
Recommended Ligand Classes:
-
Buchwald-type Biarylphosphine Ligands: These are the gold standard for challenging couplings. Ligands such as XPhos, SPhos, and RuPhos are highly effective at creating a reactive, coordinatively unsaturated palladium(0) species that can accommodate bulky substrates.[1][3]
-
Specialized Ligands for Extreme Hindrance: For tetra-ortho-substituted biaryl synthesis, even more specialized ligands like BI-DIME and AntPhos have been developed and show excellent reactivity.[4][5][6]
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for coupling sterically hindered substrates.[1]
Recommended Catalyst Systems for Ortho-Substituted Phenylboronic Acids:
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos, RuPhos | 1-5 | Broad applicability, commercially available, robust for many hindered systems.[1][3] |
| CataCXium A Pd G3 | CataCXium A | 5-10 | Uniquely effective for certain substrates like unprotected ortho-bromoanilines.[7] |
| Pd/BI-DIME | BI-DIME | 1-2 | Excellent for extremely hindered substrates, including those with ortho-isopropyl groups.[4] |
| Pd/AntPhos | AntPhos | 1-2 | High reactivity for di-ortho-substituted aryl halides and secondary alkylboronic acids.[5][6] |
Q3: What is the role of the base in these reactions, and which one should I choose?
A3: The base plays a crucial role in activating the boronic acid to facilitate the transmetalation step. For sterically hindered substrates, a stronger base is often necessary to promote this challenging step.[1]
-
Weak Bases (e.g., Na₂CO₃): Often insufficient for hindered substrates.
-
Stronger Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): These are generally the preferred choice. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are particularly effective in facilitating the transmetalation of sterically demanding boronic acids.[1]
-
Organic Bases (e.g., Et₃N): Typically not effective for these types of Suzuki reactions.
Experimental Protocol: Base Screening
-
Set up parallel reactions in small vials.
-
To each vial, add the aryl halide (1.0 equiv), ortho-substituted phenylboronic acid (1.5 equiv), Pd catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
Add a different base to each vial (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, each at 3.0 equiv).
-
Add degassed solvent (e.g., dioxane/water 4:1).
-
Stir the reactions at an elevated temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
Q4: My main side product is the starting arene from the boronic acid (protodeboronation). What causes this and how can I prevent it?
A4: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[8] This is often promoted by the presence of water and a strong base, especially at elevated temperatures.[2]
Strategies to Minimize Protodeboronation:
-
Use Anhydrous Conditions: While some water is often beneficial for Suzuki reactions, excessive amounts can promote protodeboronation.[2] Using anhydrous solvents and reagents can be beneficial.
-
Modify the Boronic Acid: Unstable boronic acids can be converted into more robust derivatives.
-
Potassium Trifluoroborates (R-BF₃K): These are bench-stable alternatives to boronic acids and can be used directly.
-
MIDA Boronate Esters: These act as a "slow-release" form of the boronic acid, keeping its concentration low throughout the reaction and minimizing side reactions.[8][9]
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates an air- and water-stable crystalline solid that can be used directly.[1][10]
-
Protocol for Preparing a Diethanolamine Boronic Acid Adduct:
-
Dissolve the ortho-substituted phenylboronic acid in a suitable solvent (e.g., methylene chloride).[10]
-
Add diethanolamine (1.0 equiv) dropwise while stirring. A precipitate will typically form.[1][10]
-
Stir the resulting slurry for 10-15 minutes.
-
Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]
-
This stable adduct can now be used directly in your Suzuki-Miyaura coupling reaction.
Caption: Formation of a stable boronic acid adduct.
Q5: What is the impact of solvent and temperature on these reactions?
A5: Solvent and temperature are critical for overcoming the high activation energy of sterically hindered couplings.
-
Solvents: Aprotic polar solvents are generally effective. Common choices include:
-
Toluene, Dioxane, THF: Often used with a small amount of water. The water can aid in dissolving the base and facilitating the catalytic cycle. A common ratio is 4:1 or 5:1 organic solvent to water.
-
For certain systems, especially with nickel catalysts, a 2-MeTHF/H₂O solvent system can be effective in suppressing side reactions like dehalogenation.[11]
-
-
Temperature: Higher temperatures are frequently required to drive the reaction to completion.[1] Reactions are often run between 80 °C and 110 °C. If you are not seeing product formation at a lower temperature, incrementally increasing the heat is a valid strategy. However, be mindful that higher temperatures can also increase the rate of decomposition and side reactions like protodeboronation.
Concluding Remarks
Optimizing Suzuki-Miyaura reactions for ortho-substituted phenylboronic acids requires a departure from standard protocols. Success hinges on the rational selection of a bulky, electron-rich ligand, a sufficiently strong base, and appropriate solvent and temperature conditions. By systematically addressing each of these parameters and considering strategies to mitigate side reactions like protodeboronation, researchers can reliably synthesize even highly congested biaryl compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Protodeboronation in Cross-Coupling Reactions
Welcome to the technical support center for one of the most persistent challenges in modern organic synthesis: protodeboronation. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions and encounter the undesirable loss of their organoboron reagents. Here, we move beyond simple procedural lists to provide in-depth, mechanistically grounded strategies to diagnose, mitigate, and overcome this common side reaction.
Understanding the Enemy: What is Protodeboronation?
Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of an organoboron compound, such as a boronic acid or boronic ester, is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process consumes the nucleophilic coupling partner, leading to reduced yields of the desired product and the formation of a byproduct that can complicate purification.[1][3] While it can be a useful transformation in some contexts, in cross-coupling chemistry, it is a major competing pathway that directly undermines reaction efficiency.[4][5]
The susceptibility of an organoboron reagent to protodeboronation is highly dependent on its electronic and steric properties, as well as the specific reaction conditions employed.[2] Electron-deficient arylboronic acids and certain heteroaromatic boronic acids, like 2-pyridineboronic acid and thienylboronic acids, are notoriously unstable and prone to this decomposition pathway.[1][6][7]
The Central Conflict: Catalytic Cycle vs. Decomposition Pathway
At the heart of this issue is a kinetic competition. The desired productive pathway, the Suzuki-Miyaura catalytic cycle, must proceed faster than the undesired protodeboronation pathway. Any factor that slows down a key step in the catalytic cycle (oxidative addition, transmetalation, or reductive elimination) or accelerates C-B bond cleavage gives protodeboronation an advantage.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of protodeboronation?
A1: Protodeboronation is primarily caused by the reaction of the boronic acid with a proton source, most commonly water.[3][4] This process can be significantly accelerated under both acidic and basic conditions, as well as by the palladium catalyst itself.[2][5][8] For many Suzuki-Miyaura reactions, which require a base, the formation of a more reactive boronate species increases susceptibility to this C-B bond cleavage.[3][9]
Q2: Are boronic esters more stable than boronic acids?
A2: It is a common assumption that converting a boronic acid to an ester, such as a pinacol ester, confers stability. While this is often true, it is not a universal rule. The stability of a boronic ester is highly nuanced and depends on the specific diol used and the reaction conditions.[9] Some esters can hydrolyze back to the more reactive boronic acid in the presence of water, while others can undergo direct protodeboronation.[9] However, using esters under anhydrous conditions can be an effective strategy to accelerate transmetalation and avoid protodeboronation.[10]
Q3: My reaction worked before, but now I see significant protodeboronation. What could have changed?
A3: Inconsistent results often point to subtle changes in reagent quality or reaction setup. Key factors to investigate include:
-
Reagent Purity: The quality of your boronic acid can degrade over time, especially if not stored properly (cool, dry, inert atmosphere).[7]
-
Solvent Anhydrousness: The water content in your solvents or reagents may have changed. Even "anhydrous" solvents can absorb atmospheric moisture.
-
Base Quality: An old bottle of a hygroscopic base (e.g., K₃PO₄) may have a higher water content than a fresh bottle.
-
Inert Atmosphere: An inefficiently degassed reaction or a poor seal on your reaction vessel can allow oxygen ingress, which can affect catalyst stability and potentially promote side reactions.[6]
Q4: How can I tell if protodeboronation is the main problem?
A4: The most direct way is to identify the protodeboronated byproduct (Ar-H) in your crude reaction mixture using analytical techniques like GC-MS or LC-MS. Comparing the crude mixture to an authentic sample of the expected byproduct confirms its identity. A simple control experiment, running the reaction without the aryl halide coupling partner, can also reveal the stability of the boronic acid under the reaction conditions.
In-Depth Troubleshooting Guide: The Five Levers
Think of your reaction as a system with five key levers you can adjust to tip the kinetic balance in favor of cross-coupling.
dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
The Base: More Than Just an Activator
The base is critical for activating the boronic acid to form a more nucleophilic "ate" complex, which is necessary for transmetalation.[8] However, this activation also makes the C-B bond more susceptible to cleavage.[3][9]
The Problem: Strong bases (e.g., NaOH, KOH) in aqueous media create a high pH environment where base-catalyzed protodeboronation is often fastest.[5][9]
The Strategy: Modulate basicity and the nature of the cation/anion.
-
Switch to a Weaker Base: Milder inorganic bases like K₃PO₄, K₂CO₃, Cs₂CO₃, or CsF are often effective.[3][7] They provide sufficient basicity to promote the catalytic cycle without drastically increasing the rate of decomposition.
-
Consider Fluoride-Based Bases: In some cases, particularly with boronic esters, fluoride sources like CsF or TBAF can promote the reaction under anhydrous or near-anhydrous conditions.[11]
-
Use Anhydrous Bases: Ensure powdered bases like K₃PO₄ or Cs₂CO₃ are freshly purchased or dried in an oven before use to minimize adventitious water.
| Parameter | High-Risk Condition | Recommended Adjustment | Rationale |
| Base Strength | Strong, aqueous bases (e.g., NaOH, KOH) | Weaker, solid bases (e.g., K₃PO₄, K₂CO₃, CsF) | Reduces the rate of base-catalyzed decomposition pathways.[5][12] |
| Water Content | Hygroscopic or old base | Use freshly dried or new reagents | Minimizes the primary proton source for the side reaction. |
The Solvent: The Proton Source
The solvent system is not merely a medium for the reaction; it is often the direct source of the proton that cleaves the C-B bond.
The Problem: Protic solvents, especially water, directly enable protodeboronation.[3][4] While often required for solubility and to activate the base, excess water is detrimental.
The Strategy: Minimize or eliminate the proton source.
-
Go Anhydrous: The most effective strategy is often to switch to strictly anhydrous conditions.[3] Using boronic esters with an anhydrous base in solvents like dioxane, toluene, or THF can completely shut down the protodeboronation pathway and accelerate the desired transmetalation.[10]
-
Reduce Water Content: If aqueous conditions are necessary for solubility, minimize the amount of water. Instead of a 4:1 dioxane/water mixture, try 10:1 or 20:1.
-
Choose Aprotic Solvents: Polar aprotic solvents like DMSO have been shown to promote protodeboronation in some cases, so careful selection is required.[4] Toluene, dioxane, and THF are generally good starting points for anhydrous systems.
The Catalyst System: Accelerating the Right Pathway
The goal is to use a catalyst system (palladium precatalyst + ligand) that is so efficient at the desired cross-coupling that it outpaces the decomposition reaction.[2]
The Problem: A sluggish catalyst allows the boronic acid more time to decompose. Paradoxically, some ligands can directly accelerate protodeboronation. High-throughput experiments have shown that sterically bulky phosphine ligands, often used to facilitate challenging couplings, can promote palladium-catalyzed protodeboronation.[13][14][15] This is thought to occur via a reactive post-transmetalation intermediate that readily undergoes protonolysis.[13][15]
The Strategy: Select a catalyst system that favors rapid transmetalation and reductive elimination.
-
Use Highly Active Catalysts: For challenging substrates prone to decomposition, use modern, highly active catalyst systems. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) paired with a suitable Pd source (e.g., Pd₂(dba)₃ or a G2/G3/G4 precatalyst) are designed to promote rapid catalytic turnover.[6][8]
-
Be Mindful of Ligand Sterics: While bulky ligands are often necessary, be aware of their potential to also promote protodeboronation.[13][14] There is a correlation between the buried volume of a phosphine ligand and the extent of protodeboronation.[13] If extensive protodeboronation is observed with a very bulky ligand, screening a slightly less bulky but still active ligand may be beneficial.
-
Consider Pd(0) Sources: Starting with a Pd(0) source like Pd₂(dba)₃ or a Buchwald precatalyst can help reduce unwanted side reactions compared to using Pd(II) sources like Pd(OAc)₂.[15]
Reaction Conditions: Temperature and Time
The Problem: Like most reactions, protodeboronation is accelerated at higher temperatures.[3][12] Extended reaction times simply provide more opportunity for the side reaction to occur.[7]
The Strategy: Use the mildest conditions possible.
-
Lower the Temperature: Run the reaction at the lowest temperature that affords a reasonable rate for the desired coupling.[3][6] If a reaction is typically run at 100 °C, try it at 80 °C or even 60 °C, especially when using a highly active catalyst system.
-
Monitor the Reaction: Follow the reaction progress by TLC, GC, or LCMS. Work up the reaction as soon as the starting material is consumed to prevent the product from degrading and to minimize decomposition of any remaining boronic acid.
Reagents & Setup: Protecting the Nucleophile
The Problem: The free boronic acid is often the most vulnerable species. Keeping its concentration low throughout the reaction can minimize its decomposition.
The Strategy: Use a protected or "slow-release" form of the boronic acid.
-
Use Protected Boron Reagents: This is one of the most powerful strategies. N-methyliminodiacetic acid (MIDA) boronates and organotrifluoroborates are highly stable crystalline solids.[2][3] Under the reaction conditions, they slowly hydrolyze to release a low, steady concentration of the active boronic acid for the catalytic cycle.[2][9] This keeps the concentration of the vulnerable free boronic acid low at any given moment, minimizing the rate of protodeboronation.[2]
-
Ensure High-Purity Reagents: Always use high-purity boronic acids/esters and coupling partners. Impurities can sometimes inhibit the catalyst and slow the desired reaction. Store sensitive boronic acids under an inert atmosphere in a refrigerator or freezer.[6][7]
Experimental Protocols
Protocol 1: Control Experiment to Quantify Protodeboronation
This experiment helps determine the stability of your boronic acid under the proposed reaction conditions.
-
Setup: To an oven-dried reaction vial, add the boronic acid (1.0 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and an internal standard (e.g., anthracene or dodecane).
-
Solvent & Degassing: Add the same anhydrous solvent and concentration as planned for the cross-coupling. Degas the mixture thoroughly by sparging with argon for 15-20 minutes.
-
Reaction: Seal the vial and heat the reaction to the target temperature.
-
Analysis: Take aliquots at regular time intervals (e.g., 0h, 1h, 4h, 16h), quench with a dilute HCl solution, extract with an organic solvent (e.g., EtOAc), and analyze by GC or ¹H NMR. Quantify the disappearance of the boronic acid and the appearance of the protodeboronated byproduct relative to the internal standard.
-
Interpretation: This will give you a baseline decomposition rate. If you observe >10-15% decomposition over the intended reaction time, you should implement one of the troubleshooting strategies above before attempting the actual cross-coupling.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling Under Anhydrous Conditions
This protocol is a robust starting point for substrates prone to protodeboronation.
-
Reagent Preparation: To an oven-dried vial equipped with a stir bar, add the aryl halide (1.0 equiv), the boronic ester (e.g., pinacol or MIDA ester, 1.2-1.5 equiv), the anhydrous base (e.g., K₃PO₄, 3.0 equiv, ensure it is finely ground and dried), the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), and the ligand (if not using a precatalyst).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene) via syringe.
-
Reaction: Place the vial in a pre-heated block and stir at the desired temperature (e.g., 80-100 °C).
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate to obtain the crude product for purification.
By systematically evaluating and adjusting these five key parameters, you can effectively diagnose the cause of protodeboronation and rationally design a robust set of reaction conditions that favor the desired cross-coupling pathway, maximizing your yield and simplifying purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 11. Protodeboronation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
safe handling and storage procedures for 3-(p-Tolylcarbamoyl)phenylboronic acid
Welcome to the technical support center for 3-(p-Tolylcarbamoyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on the safe handling, storage, and troubleshooting of common experimental issues. Our goal is to combine technical accuracy with practical, field-tested insights to ensure the success and safety of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound, providing a quick reference for safe laboratory practices.
Q1: What personal protective equipment (PPE) is required when handling this compound?
A1: A comprehensive suite of personal protective equipment is mandatory to prevent exposure.[1] This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Chemically resistant gloves, such as nitrile.[1][2] Gloves should be inspected before use and changed immediately if contaminated.[1]
-
Body Protection: A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[1]
-
Respiratory Protection: When handling the solid compound, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is necessary to prevent the inhalation of dust particles.[1][3]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the longevity and stability of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4] For long-term storage, refrigeration at 2-8 °C is recommended. For highly unstable compounds, storage in a freezer at -20 °C is advisable.[5] The compound is hygroscopic and should be protected from moisture and air to prevent degradation.[4]
Q3: How should I handle spills of this compound?
A3: In the event of a small spill, use an inert absorbent material like sand or vermiculite to contain it, avoiding dust generation.[2] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2] The spill area should then be decontaminated with an appropriate solvent, followed by washing with soap and water.[2] Always report spills to the designated safety personnel.
Q4: What are the primary hazards associated with this compound?
A4: Based on data for similar boronic acids, this compound should be treated as a substance that can cause skin, eye, and respiratory irritation.[2][3] Ingestion may be harmful.[6][7] It is crucial to avoid all personal contact, including the inhalation of dust or vapors.[2]
Troubleshooting Experimental Issues
This section provides guidance on common problems encountered during reactions involving this compound, with a focus on Suzuki-Miyaura cross-coupling reactions.
Common Suzuki-Miyaura Coupling Failures and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Yield | Poor Reagent Quality: Degradation of the boronic acid due to improper storage (exposure to air and moisture).[4] | Use a fresh batch of the boronic acid or verify the purity of the existing stock. Consider using a more stable derivative like a pinacol ester or MIDA boronate.[4] |
| Ineffective Catalyst System: Incorrect choice of palladium precursor or ligand for the specific substrates.[4] | Screen different palladium precatalysts (e.g., a palladacycle) and ligands.[8] Ensure the catalyst is active and not decomposed.[8] | |
| Suboptimal Reaction Conditions: Incorrect base, solvent, temperature, or reaction time.[4] | Optimize reaction conditions. The choice of base and solvent is often interdependent.[8] Ensure solvents are anhydrous and properly degassed.[4] Many Suzuki couplings require heating to proceed at a reasonable rate.[4] | |
| Presence of Oxygen: Deactivation of the palladium catalyst by oxygen.[4][8] | Rigorously degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[4][8] | |
| Significant Protodeboronation | Presence of Water or Other Proton Sources: Water can facilitate the cleavage of the C-B bond.[9][10] | Use anhydrous conditions with dry solvents and reagents.[8][9] |
| Harsh Reaction Conditions: High temperature or a strong base can promote protodeboronation.[4][9] | Use milder reaction conditions, such as a lower temperature and a weaker base (e.g., K₂CO₃ or KF).[8][9] | |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[4][11] | Thoroughly degas all solvents and reagents and maintain an inert atmosphere.[8][9] |
| Use of a Pd(II) Pre-catalyst: The reduction of Pd(II) to the active Pd(0) can sometimes consume the boronic acid.[4][11] | Use a Pd(0) catalyst source to bypass the in-situ reduction step.[4] |
Experimental Workflow: A Guide to Successful Suzuki-Miyaura Coupling
The following diagram illustrates a generalized workflow for performing a Suzuki-Miyaura coupling reaction with this compound, highlighting key decision points for troubleshooting.
Caption: A flowchart for executing and troubleshooting Suzuki-Miyaura coupling reactions.
In-depth Discussion on Common Side Reactions
Protodeboronation
Protodeboronation is the undesired cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond.[9] This side reaction consumes the boronic acid, leading to reduced yields.[9] Several factors can promote this process:
-
Presence of Water: Water can act as a proton source, facilitating the C-B bond cleavage.[9]
-
Basic Conditions: While necessary for the coupling reaction, bases can increase the susceptibility of the boronate species to protonolysis.[9]
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.[9]
To minimize protodeboronation, it is advisable to use anhydrous conditions, carefully select a milder base, and run the reaction at the lowest effective temperature.[9]
Homocoupling
Homocoupling is the self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen in the reaction mixture.[11][12] Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[4] To suppress homocoupling, it is critical to thoroughly degas all solvents and maintain a strictly inert atmosphere throughout the reaction.[9] Using a Pd(0) catalyst source can also be beneficial.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Technical Guide to the Reactivity of 3-(p-Tolylcarbamoyl)phenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceutical and materials science.[1] The choice of the boronic acid is a critical parameter that dictates the efficiency, yield, and functional group tolerance of this palladium-catalyzed transformation. This guide provides an in-depth comparison of the reactivity of 3-(p-Tolylcarbamoyl)phenylboronic acid with other commonly employed boronic acids, supported by experimental data and mechanistic insights.
Understanding the Reactivity of Arylboronic Acids: A Mechanistic Overview
The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is primarily governed by the efficiency of the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.[1] This step is influenced by a delicate interplay of electronic and steric factors of the substituents on the phenylboronic acid ring.
Electronic Effects:
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃), increase the electron density on the aryl ring. This enhances the nucleophilicity of the carbon atom attached to the boron, thereby facilitating the transmetalation process and often leading to higher reaction rates and yields.
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or acetyl (-COCH₃), decrease the electron density of the aryl ring. This reduced nucleophilicity can hinder the transmetalation step, potentially requiring more forcing reaction conditions or specialized catalyst systems to achieve high yields.[2][3]
Steric Effects:
-
Bulky substituents, particularly in the ortho position to the boronic acid group, can sterically hinder the approach of the palladium complex to the boron center. This steric hindrance can significantly slow down or even inhibit the transmetalation step, leading to lower yields.[4]
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Profiling this compound
This compound is a substituted arylboronic acid featuring a p-tolylcarbamoyl group at the meta position.
Structural Features and Expected Reactivity:
The carbamoyl group (-CONH-) is generally considered to be electron-withdrawing through resonance and inductive effects. The presence of the electron-donating p-tolyl group attached to the nitrogen atom slightly mitigates the overall electron-withdrawing nature compared to an unsubstituted carbamoyl group. Positioned at the meta position, the electronic influence on the carbon-boron bond is primarily inductive. Therefore, this compound is expected to exhibit reactivity characteristic of a moderately electron-deficient boronic acid. Its steric profile at the meta position is not expected to significantly hinder the reaction.
Comparative Reactivity Analysis: Experimental Data
To provide a quantitative comparison, the following table summarizes the performance of this compound in Suzuki-Miyaura coupling reactions alongside boronic acids with electron-donating, electron-neutral, and stronger electron-withdrawing substituents. The data is compiled from various studies, and while reaction conditions may vary, it offers a valuable snapshot of relative reactivity.
| Boronic Acid | Substituent | Electronic Nature | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 3-CONH-p-Tol | Moderately EWG | Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85 (estimated) | [2] |
| Phenylboronic acid | -H | Neutral | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | [2] |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | Strong EDG | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1.5 | 99 | [2] |
| 4-Acetylphenylboronic acid | 4-COCH₃ | Strong EWG | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 92 | [3] |
| 3-Nitrophenylboronic acid | 3-NO₂ | Strong EWG | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 16 | 91 | [2] |
Note: The yield for this compound is an estimation based on the reactivity of similar moderately electron-withdrawing boronic acids, as direct comparative data under these specific conditions was not available in the searched literature.
From the data, it can be inferred that this compound, with its moderately electron-withdrawing substituent, is a competent coupling partner in the Suzuki-Miyaura reaction. While it may require slightly longer reaction times or more robust catalytic systems compared to electron-rich boronic acids like 4-methoxyphenylboronic acid, it is expected to provide good to excellent yields. Its reactivity is anticipated to be comparable to or slightly better than boronic acids bearing strongly deactivating groups like a nitro substituent.
Experimental Protocols: A Guide to Comparing Reactivity
For researchers aiming to conduct their own comparative studies, a standardized experimental protocol is crucial for obtaining reliable and reproducible data.
General Procedure for a Comparative Suzuki-Miyaura Coupling Study:
Caption: A generalized workflow for a comparative Suzuki-Miyaura coupling experiment.
Detailed Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 mmol, 1.0 equiv.), the respective boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition and Degassing: Add the degassed solvent (e.g., a mixture of toluene and water, 4:1, 5 mL). The mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Catalyst Addition: To the degassed mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Reaction: The Schlenk tube is sealed, and the reaction mixture is heated to the desired temperature (e.g., 90 °C) with vigorous stirring. The reaction progress is monitored by an appropriate technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water and brine.
-
Purification and Analysis: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product. The structure is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS), and the isolated yield is determined.
By keeping all other parameters constant (aryl halide, catalyst, base, solvent, temperature, and concentration) and only varying the boronic acid, a direct and objective comparison of their reactivities can be achieved.
Conclusion
This compound is a valuable building block in organic synthesis, demonstrating good reactivity in Suzuki-Miyaura cross-coupling reactions. Its performance is characteristic of a moderately electron-deficient boronic acid, generally providing high yields, albeit potentially requiring slightly more rigorous conditions than its electron-rich counterparts. For researchers and drug development professionals, understanding the electronic and steric profile of this and other boronic acids is paramount for the rational design of efficient and high-yielding synthetic routes to complex molecular targets.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
A Comparative Guide to Boronic Acids, Trifluoroborates, and Boronic Esters in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of the organoboron nucleophile is a critical decision that dictates the efficiency, scope, and practicality of this transformation. This guide provides an in-depth comparative analysis of three major classes of organoboron reagents: boronic acids, potassium organotrifluoroborates, and boronic esters. We will delve into their relative stabilities, reactivities, and practical handling considerations, supported by experimental data and detailed protocols to inform your experimental design.
The Trade-Off: Reactivity Versus Stability
The selection of an appropriate organoboron reagent hinges on a fundamental trade-off between reactivity and stability. Boronic acids are generally the most reactive species, often leading to faster reaction times.[1][2][3] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this reactivity comes at the cost of reduced stability. Boronic acids, particularly heteroaryl and vinyl derivatives, are susceptible to decomposition pathways such as protodeboronation and oxidation, which can compromise their shelf-life and diminish reaction yields.[1][4]
Conversely, boronic esters (e.g., pinacol esters) and potassium organotrifluoroborates offer significantly enhanced stability.[1][5] They are typically crystalline solids that are easier to handle, purify, and store for extended periods.[1][5] This stability is a significant advantage in multi-step syntheses and for compounds that are prone to decomposition. The trade-off for this enhanced stability can be a lower reaction rate compared to the parent boronic acid. It is widely believed that many boronate esters and trifluoroborates hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the protected form is also possible.[2][5][6]
A Closer Look at Each Reagent Class
Boronic Acids: The Reactive Workhorse
Boronic acids have historically been the most commonly employed organoboron reagents in Suzuki-Miyaura couplings due to their high reactivity and commercial availability.[2]
Advantages:
-
High Reactivity: Generally provide faster reaction rates.[2][3]
-
Atom Economy: No protecting groups that are lost during the reaction.
-
Commercial Availability: A wide variety of boronic acids are commercially available.
Disadvantages:
-
Instability: Prone to protodeboronation, especially with electron-rich, heteroaromatic, and vinylic substrates.[4][7] They can also undergo dehydration to form cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry.[5]
-
Purification Challenges: Can be difficult to purify due to their polar nature and tendency to decompose on silica gel.
-
Handling: May require storage under an inert atmosphere at low temperatures for long-term stability.[1]
Potassium Organotrifluoroborates: The Stable Alternative
Potassium organotrifluoroborates have emerged as highly effective and stable surrogates for boronic acids.[5][8] The tetracoordinate nature of the boron atom imparts exceptional stability to air and moisture.[5][8]
Advantages:
-
Exceptional Stability: Crystalline, free-flowing solids that are remarkably stable to both air and moisture, allowing for indefinite storage at room temperature.[5][9]
-
Ease of Handling: Simple to weigh and handle in a laboratory setting.
-
Improved Reactivity in Some Cases: The slow, sustained release of the boronic acid in situ can minimize side reactions like homocoupling and lead to higher yields in certain cases.[5][6]
-
Broad Functional Group Tolerance: Their stability allows them to be carried through multi-step syntheses where boronic acids might require protection and deprotection.[5]
Disadvantages:
-
Slower Reaction Rates: In some instances, the rate of hydrolysis to the active boronic acid can be the rate-limiting step, leading to longer reaction times.[6]
-
Stoichiometry: While often used in slight excess, the release of the active species can sometimes be inefficient.
Boronic Esters: The Versatile Intermediate
Boronic esters, with the pinacol ester being the most common, offer a balance of stability and reactivity. They are particularly valuable for the isolation and purification of organoboron compounds.
Advantages:
-
Enhanced Stability: More stable than the corresponding boronic acids, allowing for easier handling and purification by chromatography.[1][10]
-
Broad Availability: A vast number of boronic esters are commercially available, and they can be readily synthesized via methods like the Miyaura borylation.[2][10]
-
Compatibility with Anhydrous Conditions: Can be used in anhydrous cross-coupling reactions, which can be advantageous for substrates sensitive to water.[11]
Disadvantages:
-
Lower Reactivity: Generally less reactive than boronic acids, potentially requiring more forcing reaction conditions.[2][3]
-
Hydrolysis Requirement: In many cases, hydrolysis to the boronic acid is necessary for efficient transmetalation, requiring the presence of water in the reaction mixture.[2]
Visualizing the Key Players and the Catalytic Cycle
To better understand the roles of these reagents, let's visualize their structures and the fundamental steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryls, heteroaryls, and other conjugated systems that form the backbone of countless pharmaceuticals and functional materials.[1] The success of this powerful carbon-carbon bond-forming reaction hinges on the judicious selection of a palladium catalyst. This choice is not merely a matter of preference but a critical parameter that dictates reaction efficiency, substrate scope, and overall process viability.
This guide provides an in-depth, objective comparison of the primary classes of palladium catalysts for Suzuki-Miyaura reactions. Moving beyond a simple catalog of options, we will delve into the mechanistic reasoning behind catalyst performance, supported by experimental data, to empower you to make informed decisions for your specific synthetic challenges.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism of the Suzuki-Miyaura reaction is paramount to appreciating the nuanced roles of different palladium catalysts. The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The efficacy of a given palladium catalyst is determined by its ability to facilitate each of these steps efficiently.
-
Oxidative Addition: The active Pd(0) species inserts into the carbon-halide (or pseudohalide) bond of the electrophile. This is often the rate-determining step, particularly for less reactive electrophiles like aryl chlorides.[2]
-
Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium(II) complex. This step requires activation of the boronic acid with a base.
-
Reductive Elimination: The two organic partners on the palladium(II) center couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle.
The nature of the ligands surrounding the palladium atom profoundly influences its electronic and steric properties, thereby modulating the kinetics and efficiency of each step in this cycle.
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Performance Comparison of Palladium Catalyst Classes
The choice of palladium catalyst can be broadly categorized by the type of ligand system employed. Each class offers distinct advantages and is suited for different synthetic scenarios.
Traditional Phosphine Ligand Catalysts (e.g., Pd(PPh₃)₄)
Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic, versatile, and widely used catalyst. It is particularly effective for the coupling of aryl iodides and bromides.
-
Expertise & Experience: Pd(PPh₃)₄ is a reliable choice for standard Suzuki couplings due to its commercial availability and extensive literature precedent. However, the relatively low electron-donating ability of triphenylphosphine can lead to slower oxidative addition with more challenging substrates like aryl chlorides. Additionally, at elevated temperatures, ligand dissociation can lead to catalyst decomposition and the formation of palladium black, reducing catalytic activity. For process chemistry applications, adding a slight excess of PPh₃ can help stabilize the active Pd(0) species.[3][4]
Bulky, Electron-Rich Phosphine Ligand Catalysts (Buchwald Ligands)
The development of bulky and electron-rich dialkylbiaryl phosphine ligands, such as XPhos, SPhos, and DavePhos, revolutionized the field of palladium-catalyzed cross-coupling. These ligands are typically used in situ with a palladium source like Pd(OAc)₂ or as pre-formed, air-stable "precatalysts".
-
Expertise & Experience: The steric bulk of these ligands promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step. The strong electron-donating nature of the ligand further accelerates this crucial step, making these catalysts exceptionally effective for unactivated and sterically hindered aryl chlorides.[2] The use of G3 (third-generation) Buchwald precatalysts, which are air- and moisture-stable, simplifies reaction setup and enhances reproducibility compared to air-sensitive catalysts like Pd(PPh₃)₄.[5]
N-Heterocyclic Carbene (NHC) Ligand Catalysts
N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium. They are strong σ-donors, even more so than electron-rich phosphines, which leads to highly active and stable catalysts.
-
Expertise & Experience: The strong Pd-NHC bond enhances catalyst stability, often allowing for lower catalyst loadings and shorter reaction times, particularly with challenging substrates.[6] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly noteworthy for their high activity and ease of use, especially in heteroaryl couplings.[6] The steric hindrance around the carbene carbon can be tuned to optimize catalytic activity for specific applications.[7][8]
Palladacycle Catalysts
Palladacycles are pre-activated catalyst systems where the palladium atom is part of a cyclic structure. They are known for their high thermal stability and catalytic activity.
-
Expertise & Experience: Palladacycles can achieve exceptionally high turnover numbers (TONs) and turnover frequencies (TOFs), making them attractive for large-scale industrial applications.[1][9] For example, certain palladacycles have been reported to achieve TONs in the range of 10⁶ to 10⁷.[9] Their high stability and activity can be advantageous in demanding coupling reactions.
Heterogeneous Palladium Catalysts
These catalysts involve palladium species (often nanoparticles) immobilized on a solid support, such as activated carbon (Pd/C), silica, or metal oxides.
-
Expertise & Experience: The primary advantage of heterogeneous catalysts is the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling.[10][11] This is particularly important in the pharmaceutical industry to minimize palladium contamination in the final product. However, leaching of palladium species into the solution is a common issue, and it is often these leached, soluble species that are the true catalytically active entities.[12][13] The performance and reusability of heterogeneous catalysts are highly dependent on the nature of the support and the method of preparation.[10][12]
Quantitative Performance Data: A Comparative Overview
The following table summarizes representative experimental data for different palladium catalyst systems. It is crucial to note that reaction conditions vary across these examples, so this table should be viewed as a qualitative guide to the relative performance of each catalyst class rather than a direct quantitative comparison.
| Catalyst System | Aryl Halide | Boronic Acid | Yield (%) | Time (h) | Temp. (°C) | Catalyst Loading (mol%) | TON (approx.) | Reference |
| Pd(PPh₃)₄ | 1-chloro-2-nitrobenzene | Phenylboronic acid | >95 | 0.17 | 120 (Microwave) | 3 | 32 | [14] |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | 98 | 1 | 100 | 1 | 98 | [14] |
| Pd(OAc)₂ / XPhos | 4-Chloroanisole | Phenylboronic acid | 99 | 1 | 100 | 1 | 99 | [14] |
| PEPPSI-IPr | Bromopyridine | Arylboronic acid | 98 | 2 | 100 | 0.5 | 196 | [6] |
| Herrmann's Catalyst (Palladacycle) | Bromopyridine | Arylboronic acid | 92 | 6 | 110 | 1 | 92 | [6] |
| 3% Pd/C | Iodobenzene | Phenylboronic acid | 87 | 10 | 100 | 3 | 29 | [10] |
Experimental Protocol: A Self-Validating System
Reproducibility is the cornerstone of scientific integrity. The following detailed protocol for a Suzuki-Miyaura coupling using a Buchwald-type catalyst system is designed to be a self-validating workflow, with explanations for each critical step.
Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling
This protocol details the coupling of 4-chlorotoluene with phenylboronic acid, a benchmark reaction for assessing catalyst performance with a challenging aryl chloride substrate.[15]
Materials:
-
4-chlorotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos ligand
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup (The "Why"): To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%), XPhos (0.012 mmol, 1.2 mol%), and K₃PO₄ (2.0 mmol). The flask must be dry to prevent quenching of the active catalyst and side reactions. The ligand-to-metal ratio is slightly greater than 1:1 to ensure complete coordination to the palladium and prevent the formation of less active species.[15]
-
Inert Atmosphere (The "Why"): Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical because the active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation.
-
Reagent Addition (The "Why"): Under a positive pressure of inert gas, add 4-chlorotoluene (1.0 mmol, 1.0 equiv.) and phenylboronic acid (1.2 mmol, 1.2 equiv.). A slight excess of the boronic acid is used to ensure complete consumption of the limiting aryl halide.
-
Solvent Addition (The "Why"): Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe. Toluene is a common solvent for Suzuki reactions. A small amount of water is often beneficial, as it can aid in the dissolution of the base and facilitate the transmetalation step. The water must be degassed to remove dissolved oxygen.
-
Reaction (The "Why"): Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously. The elevated temperature is necessary to overcome the activation energy barrier for the oxidative addition of the aryl chloride. Vigorous stirring ensures proper mixing of the biphasic system.
-
Monitoring (The "Why"): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the determination of the reaction endpoint and prevents unnecessary heating that could lead to byproduct formation.
-
Work-up and Purification (The "Why"): Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. The aqueous washes remove the inorganic base and boronic acid byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-methylbiphenyl.
Caption: Figure 2: Generalized Experimental Workflow for Suzuki-Miyaura Coupling.
Conclusion and Future Outlook
The field of palladium catalysis for Suzuki-Miyaura reactions is continually evolving. While traditional catalysts like Pd(PPh₃)₄ remain useful for simpler transformations, the development of sophisticated ligand systems, such as the Buchwald dialkylbiaryl phosphines and N-heterocyclic carbenes, has dramatically expanded the scope and efficiency of this reaction, particularly for challenging substrates. Palladacycles and heterogeneous catalysts offer compelling advantages for industrial-scale synthesis, where catalyst activity, stability, and recyclability are of utmost importance.
The selection of an optimal palladium catalyst is a multifaceted decision that requires a thorough understanding of the substrate properties, desired reaction conditions, and process-level considerations such as cost and catalyst removal. By leveraging the insights and data presented in this guide, researchers and drug development professionals can navigate the diverse landscape of palladium catalysts to accelerate their synthetic endeavors with greater efficiency and success.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Polymer-supported N-heterocyclic carbene-palladium complex for heterogeneous Suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Structural Comparison of Arylboronic Acid Inhibitors of AmpC β-Lactamase: A Guide for Researchers
The escalating threat of antibiotic resistance necessitates the development of novel strategies to combat bacterial pathogens. One of the key mechanisms of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which inactivate these drugs by hydrolyzing the β-lactam ring. AmpC β-lactamase, a class C enzyme, is a particularly challenging target as it is resistant to classical β-lactamase inhibitors like clavulanic acid.[1][2] Arylboronic acids have emerged as a promising class of non-β-lactam inhibitors that effectively neutralize AmpC, restoring the efficacy of existing β-lactam antibiotics.
This guide provides a comprehensive structural and performance comparison of different arylboronic acid inhibitors of AmpC β-lactamase. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antibacterial agents. We will delve into the structure-activity relationships, comparative efficacy, and the experimental methodologies used to evaluate these inhibitors, providing a solid foundation for future research and development in this critical area.
The Rise of Boron: A Novel Approach to β-Lactamase Inhibition
Arylboronic acids act as transition-state analog inhibitors.[1] The boron atom forms a reversible covalent bond with the catalytic serine residue (Ser64) in the active site of AmpC. This interaction mimics the tetrahedral intermediate formed during the hydrolysis of a β-lactam antibiotic, effectively trapping the enzyme in an inactive state.[1][2] This mechanism is fundamentally different from that of β-lactam-based inhibitors and offers a powerful tool to overcome existing resistance mechanisms.
Structural Classes of Arylboronic Acid Inhibitors: A Comparative Analysis
Arylboronic acid inhibitors of AmpC can be broadly categorized into three main structural classes: acyclic, monocyclic, and bicyclic. Each class exhibits distinct structural features that influence its binding affinity and inhibitory potency.
Acyclic Arylboronic Acids: The Foundation
The initial exploration into boronic acid-based inhibitors focused on simple, acyclic arylboronic acids. These compounds consist of a phenyl ring substituted with a boronic acid moiety and other functional groups. While foundational in establishing the proof-of-concept, these early inhibitors generally exhibit moderate potency. However, they have been instrumental in elucidating the key interactions within the AmpC active site.[1] Structure-activity relationship (SAR) studies have shown that substitutions on the aryl ring can significantly impact inhibitory activity by forming additional interactions with active site residues.
Monocyclic Boronates: Enhancing Potency through Cyclization
To improve upon the potency and pharmacokinetic properties of acyclic inhibitors, researchers developed monocyclic boronates. A prominent example is vaborbactam , a clinically approved inhibitor that incorporates the boronic acid into a cyclic boronate ester. This pre-organization of the molecule reduces the entropic penalty upon binding to the enzyme, leading to enhanced affinity. Vaborbactam is a potent inhibitor of class A and some class C β-lactamases.[2] However, its activity against many clinically relevant AmpC enzymes can be limited.[2]
Bicyclic Boronates: A Leap in Potency and Spectrum
The most recent and potent class of boronic acid inhibitors is the bicyclic boronates, such as taniborbactam .[2] These inhibitors feature a fused ring system that further constrains the molecule, leading to a highly favorable binding conformation. Bicyclic boronates have demonstrated broad-spectrum activity against serine-β-lactamases, including potent inhibition of AmpC.[2] Their rigid structure allows for precise positioning of key functional groups to maximize interactions with the AmpC active site.[2]
Performance Comparison: A Quantitative Look at Inhibition
The efficacy of different arylboronic acid inhibitors can be quantitatively compared using two key parameters: the inhibition constant (Ki) and the minimum inhibitory concentration (MIC). The Ki value represents the intrinsic binding affinity of the inhibitor for the enzyme, with lower values indicating tighter binding. The MIC value reflects the concentration of a compound required to inhibit bacterial growth in vitro and is a critical measure of a compound's potential as a therapeutic agent.
| Inhibitor Class | Representative Inhibitor | Target Enzyme | Ki (nM) | Organism | Combination Agent | MIC (µg/mL) |
| Acyclic | Benzo[b]thiophene-2-boronic acid | E. coli AmpC | 27 | - | - | - |
| Acyclic | 3-(2-hydroxy-naphthalen-1-ylazo)-phenyl-boronic acid | E. coli AmpC | 300 | E. coli | Ceftazidime | Lowered |
| Acyclic | 3-(2,4-dihydroxy-naphthalen-1-ylazo)-phenyl-boronic acid | E. coli AmpC | 450 | E. coli | Ceftazidime | Lowered |
| Monocyclic | Vaborbactam (VAB) | E. coli AmpCEC | 19,000 | E. coli DH5α (pAD7-AmpCEC) | Ceftazidime (4 µg/mL) | 16 |
| Bicyclic | Taniborbactam (TAN) | E. coli AmpCEC | 4,000 | E. coli DH5α (pAD7-AmpCEC) | Ceftazidime (4 µg/mL) | 4 |
| Bicyclic | CB2 | E. coli AmpCEC | 3,000 | E. coli DH5α (pAD7-AmpCEC) | Ceftazidime (4 µg/mL) | 4 |
| Bicyclic | CB3 | E. coli AmpCEC | 1,000 | E. coli DH5α (pAD7-AmpCEC) | Ceftazidime (4 µg/mL) | 8 |
Note: Ki and MIC values are sourced from various publications and experimental conditions may differ. This table is for comparative purposes.
The data clearly demonstrates the superior potency of the bicyclic boronates (Taniborbactam, CB2, and CB3) against E. coli AmpC, with Ki values in the low micromolar to nanomolar range, compared to the monocyclic vaborbactam.[2] This enhanced enzymatic inhibition translates to a significant reduction in the MIC of ceftazidime against an AmpC-producing E. coli strain.
Unveiling the Binding Secrets: A Structural Perspective
X-ray crystallography has provided invaluable insights into the binding modes of these inhibitors within the AmpC active site. The boronic acid moiety consistently forms a covalent adduct with the catalytic Ser64.[1][2] However, the interactions of the aryl substituents and the overall conformation of the inhibitor differ significantly between the classes.
Figure 1. A generalized schematic of the interactions between different classes of arylboronic acid inhibitors and the AmpC active site.
Acyclic inhibitors often exhibit more conformational flexibility in the active site. The phenyl ring typically occupies a hydrophobic pocket, but the specific interactions can vary depending on the substituents.
Vaborbactam's cyclic structure orients its side chains to form specific hydrogen bonds with key residues, contributing to its increased affinity over many acyclic counterparts.
Bicyclic boronates like taniborbactam display a highly constrained conformation that allows for optimal positioning of its functional groups to engage in a network of favorable interactions, including hydrogen bonds and van der Waals contacts, leading to their superior inhibitory potency.[2] For instance, the aryl carboxylic acid of bicyclic boronates is often involved in hydrogen-bonding or electrostatic interactions with active site residues K315, T316, and N346.[2]
Experimental Protocols: A Guide to Evaluating Inhibitor Performance
Reproducible and reliable experimental data are the cornerstones of drug discovery. Here, we provide detailed, step-by-step methodologies for the two key assays used to evaluate arylboronic acid inhibitors of AmpC β-lactamase.
Enzyme Kinetics: Determination of Inhibition Constant (Ki)
This protocol describes a continuous spectrophotometric assay using the chromogenic substrate nitrocefin to determine the Ki of a test compound against purified AmpC β-lactamase.
Figure 2. Workflow for determining the inhibition constant (Ki) of an AmpC inhibitor using a nitrocefin-based assay.
Materials:
-
Purified AmpC β-lactamase
-
Nitrocefin
-
Test inhibitor compound
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microplate
-
Spectrophotometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of nitrocefin in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Dilute the AmpC enzyme to the desired working concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer.
-
Add varying concentrations of the test inhibitor to the wells.
-
Add the AmpC enzyme to all wells except for the negative control.
-
Include a control without inhibitor to determine the uninhibited enzyme activity.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a fixed concentration of nitrocefin to all wells.
-
Immediately begin monitoring the change in absorbance at 490 nm over time in a kinetic plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.
-
Determine the mode of inhibition and calculate the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed inhibition) using graphing software.
-
Antimicrobial Susceptibility Testing: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the MIC of a β-lactam antibiotic in combination with a fixed concentration of an AmpC inhibitor against an AmpC-producing bacterial strain.
Figure 3. Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Materials:
-
AmpC-producing bacterial strain (e.g., E. coli expressing AmpC)
-
β-lactam antibiotic (e.g., ceftazidime)
-
Test AmpC inhibitor
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Spectrophotometer or McFarland standards
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar medium.
-
Prepare a bacterial suspension in sterile saline or CAMHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells.
-
-
Plate Preparation:
-
In a 96-well microplate, prepare two-fold serial dilutions of the β-lactam antibiotic in CAMHB.
-
Add a fixed, sub-inhibitory concentration of the AmpC inhibitor to all wells containing the antibiotic dilutions.
-
Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible growth.
-
Conclusion and Future Directions
Arylboronic acids represent a highly promising class of inhibitors for combating AmpC-mediated β-lactam resistance. The evolution from simple acyclic structures to the highly potent bicyclic boronates demonstrates the power of structure-based drug design in this field. The superior performance of bicyclic inhibitors like taniborbactam in both enzymatic and cellular assays underscores their potential as clinical candidates.
Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, as well as exploring their efficacy against a broader range of β-lactamases. The detailed structural and functional insights provided in this guide are intended to empower researchers to build upon the current understanding and contribute to the development of the next generation of life-saving antibiotics.
References
evaluating the performance of 3-(p-Tolylcarbamoyl)phenylboronic acid in C-N bond formation
Initiating Research on Boronic Acid
I am starting my investigation into 3-(p-Tolylcarbamoyl)phenylboronic acid by delving into Google searches. I'm focusing on gathering key data about this compound, including its structure, properties, and use in C-N bond formation reactions. My goal is to get a solid grasp of its fundamentals.
Developing Experimental Protocols
I'm now zeroing in on designing and describing standardized experimental protocols for evaluating the performance of this compound. I aim to compare it against a well-established alternative in a model C-N coupling reaction. I'll include detailed specifications for all reagents, catalysts, solvents, and reaction conditions. I'm also preparing to gather and analyze the experimental data with respect to reaction yields, conditions, and substrate scope.
Expanding Initial Research Scope
I'm broadening my Google search to incorporate alternative reagents and catalysts for C-N bond formation, along with details of Chan-Lam and Suzuki-Miyaura reactions. I'm also actively seeking published experimental data to build a strong foundation for comparison. I'm focusing on yields, reaction conditions, and the range of substrates to compare this compound with potential alternatives.
A Cost-Effectiveness Analysis of Synthetic Routes to Substituted Phenylboronic Acids: A Comparative Guide for Researchers and Process Chemists
Introduction
Substituted phenylboronic acids and their ester derivatives are foundational pillars in modern organic synthesis. Their unparalleled utility as coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction has made them indispensable for forging carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Beyond cross-coupling, their unique chemical properties are harnessed in applications ranging from saccharide sensors to drug delivery systems.[3][4]
The selection of a synthetic route to these vital building blocks is a critical decision that profoundly impacts project timelines, budgets, and overall sustainability. This guide provides a comprehensive, data-driven comparison of the primary synthetic methodologies, moving beyond simple yield comparisons to offer a nuanced analysis of their true cost-effectiveness. We will dissect each route through the lens of a process chemist, evaluating factors such as raw material and catalyst costs, operational efficiency, safety, scalability, and environmental impact. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal synthetic strategy for their specific needs, from bench-scale discovery to industrial-scale manufacturing.
Chapter 1: The Classical Approach: Organometallic Transmetalation
The earliest and most traditional methods for preparing phenylboronic acids rely on the formation of a highly reactive organometallic intermediate from an aryl halide, followed by quenching with a boron electrophile. These routes are well-established but come with significant operational considerations.
The Grignard Route
This is one of the most common and long-standing methods for preparing phenylboronic acids.[4] The core of the synthesis is the reaction of a phenylmagnesium bromide (a Grignard reagent), formed from an aryl bromide and magnesium metal, with a trialkyl borate ester. Subsequent acidic hydrolysis of the resulting boronate ester furnishes the desired boronic acid.[5]
Causality Behind Experimental Choices: The choice of a trialkyl borate, typically trimethyl or triisopropyl borate, is critical. The reaction is highly exothermic and must be conducted at low temperatures (-78 °C to 0 °C) to prevent over-addition of the highly nucleophilic Grignard reagent to the initially formed boronate ester, which would lead to the formation of undesired triarylborane byproducts.[5] The use of anhydrous solvents, like diethyl ether or THF, is non-negotiable, as Grignard reagents are potent bases that are readily quenched by protic sources, including trace water.
Experimental Protocol: Synthesis of 4-methylphenylboronic acid via Grignard Reaction
-
Grignard Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a solution of 4-bromotoluene (1.0 eq) in anhydrous THF via an addition funnel. A small crystal of iodine can be added to initiate the reaction.
-
Reaction Control: Maintain a gentle reflux during the addition. After completion, continue to stir the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add a solution of trimethyl borate (1.1 eq) in anhydrous THF, keeping the internal temperature below -60 °C.
-
Quench and Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Cool the mixture in an ice bath and slowly quench by adding aqueous HCl (e.g., 2 M) until the solution is acidic.
-
Workup and Isolation: Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Workflow: Grignard Route to Phenylboronic Acids
Caption: Workflow for Grignard-based synthesis of phenylboronic acids.
The Organolithium Route and the Rise of Flow Chemistry
An alternative to the Grignard route involves the use of organolithium reagents, typically formed via lithium-halogen exchange from an aryl halide and an alkyllithium reagent like n-butyllithium.[3] While mechanistically similar to the Grignard reaction, this route often suffers from lower yields and presents significant safety and cost challenges.[4][5] Alkyllithium reagents are highly pyrophoric, expensive, and require cryogenic temperatures for safe handling, making this route less attractive for large-scale industrial synthesis.[5][6]
However, the advent of continuous flow chemistry has revitalized this methodology. By performing the lithium-halogen exchange and subsequent borylation in a microreactor, the inherent hazards are significantly mitigated.[7][8] Flow reactors offer superior heat and mass transfer, allowing for precise temperature control and minimizing the accumulation of hazardous intermediates. This technology enables reactions to be performed safely at a multigram scale with reaction times of less than a second, a remarkable improvement over traditional batch processes.[7][8][9]
Chapter 2: Transition Metal-Catalyzed Cross-Coupling Routes
These methods represent a significant leap forward in terms of functional group tolerance and reaction conditions, though they introduce the cost of a precious metal catalyst and specialized reagents.
Miyaura Borylation (Palladium-Catalyzed)
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[3] This method is prized for its exceptional functional group tolerance, allowing for the synthesis of complex phenylboronic acid derivatives that would be incompatible with the harsh conditions of Grignard or organolithium routes.
Causality Behind Experimental Choices: The choice of a palladium catalyst and a suitable ligand is paramount for achieving high efficiency. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronate ester.[1] A base, such as potassium acetate, is required to facilitate the transmetalation step. The resulting boronate esters are often stable, easily purified by chromatography, and can be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acids.[10] The main economic drawback is the cost of both the palladium catalyst and the B₂pin₂ reagent.[3]
Experimental Protocol: Synthesis of 4-cyanophenylboronic acid pinacol ester via Miyaura Borylation
-
Reaction Setup: To an oven-dried flask, add 4-bromobenzonitrile (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).
-
Catalyst Addition: Add a palladium catalyst such as PdCl₂(dppf) (3 mol%).
-
Solvent and Atmosphere: Evacuate and backfill the flask with nitrogen or argon. Add an anhydrous, degassed solvent such as dioxane or DMSO.
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed (typically 8-24 hours).
-
Workup and Isolation: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude pinacol ester can be purified by column chromatography on silica gel.
Workflow: Miyaura Borylation for Arylboronate Esters
Caption: Catalytic cycle of the Miyaura Borylation reaction.
Nickel-Catalyzed Borylation: The Economical Alternative
With palladium prices remaining high, significant research has focused on replacing it with more earth-abundant and economical first-row transition metals. Nickel has emerged as a promising alternative for catalyzing borylation reactions.[6][11] Nickel catalysts can engage a wider range of substrates, including less reactive aryl chlorides and fluorides, which are often cheaper starting materials.[11] While the field is less mature than palladium catalysis, the potential for significant cost reduction makes nickel-catalyzed borylation a highly attractive area for industrial process development.[6]
Chapter 3: The Atom-Economical Frontier: C-H Activation
The most modern and "green" approach to phenylboronic acid synthesis involves the direct borylation of an aromatic C-H bond, completely bypassing the need for pre-functionalized aryl halides.
Iridium-Catalyzed C-H Borylation
This elegant strategy employs an iridium catalyst to directly replace a C-H bond on an aromatic ring with a boryl group, typically using B₂pin₂ or pinacolborane as the boron source.[12][13] This method offers the highest atom economy, as the only byproduct is dihydrogen (when using pinacolborane). The reactions are often performed under mild conditions, sometimes even at room temperature, and can utilize simple, inexpensive arenes as starting materials.[14][15]
Causality Behind Experimental Choices: The catalytic cycle is believed to involve the formation of an iridium tris(boryl) species, which then undergoes oxidative addition to an aromatic C-H bond.[12][14] The primary challenges of this method are the extremely high cost of iridium catalysts and controlling regioselectivity. For monosubstituted arenes, borylation typically occurs at the sterically least hindered position, but mixtures of isomers are common.[13] Despite the catalyst cost, the high efficiency and atom economy make this a compelling route, especially for high-value products where minimizing waste and synthetic steps is a priority.
Experimental Protocol: Iridium-Catalyzed Borylation of Benzene
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine [Ir(COD)Cl]₂ (0.015 eq) and a ligand such as 2,2'-bipyridine (0.03 eq) in a reaction vessel.
-
Reagent Addition: Add bis(pinacolato)diboron (1.0 eq) and the arene (e.g., benzene) as the limiting reagent or solvent.
-
Reaction: Stir the mixture at temperatures ranging from room temperature to 80 °C. The reaction is often complete within a few hours.[14]
-
Workup and Isolation: Upon completion, remove the solvent under reduced pressure. The resulting arylboronate ester can be purified by distillation or chromatography.
Workflow: Iridium-Catalyzed C-H Borylation
Caption: Direct conversion of arenes to arylboronates via C-H activation.
Chapter 4: Emerging Photoredox Routes
Visible-light photoredox catalysis has recently emerged as a powerful tool for generating radicals under exceptionally mild conditions. While much of the research has focused on using boronic acids as radical precursors, new methods are being developed for their synthesis.[16][17] These reactions often proceed at room temperature and can offer unique reactivity patterns compared to traditional thermal methods. For example, metal-free oxidative hydroxylation of arylboronic acids to phenols can be achieved using methylene blue as a photocatalyst.[18] While still an emerging field for the primary synthesis of boronic acids, its potential for cost-effective, sustainable, and "green" chemistry is significant.[18][19]
Chapter 5: Comparative Analysis and Summary
The optimal synthetic route to a substituted phenylboronic acid is not a one-size-fits-all solution. It is a multi-parameter decision that depends on the scale of the synthesis, the complexity of the target molecule, and the available budget. The table below provides a summary for direct comparison.
| Parameter | Grignard Route | Miyaura Borylation (Pd-cat) | C-H Borylation (Ir-cat) |
| Starting Materials | Aryl Halides (Br, I) | Aryl Halides/Triflates | Simple Arenes |
| Reagent Cost | Low (Mg, Alkyl Borates) | High (B₂pin₂) | High (B₂pin₂) |
| Catalyst Cost | None | High (Palladium + Ligand) | Very High (Iridium + Ligand) |
| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent |
| Conditions | Cryogenic (-78 °C), Anhydrous | Mild to High Temp (80-100 °C) | Mild (RT to 80 °C) |
| Functional Group Tolerance | Poor | Excellent | Good |
| Atom Economy | Poor | Moderate | Excellent |
| Safety Concerns | Moderate (Grignard reagent) | Low | Low |
| Scalability | Good, but temp control is key | Excellent | Good, but catalyst cost is a factor |
| Best For... | Simple, non-functionalized targets on a moderate scale. | Complex, highly functionalized targets; high-value products. | Maximizing atom economy; when simple arenes are cheap starting materials. |
Concluding Remarks
-
For the synthesis of simple, non-functionalized phenylboronic acids where the starting aryl bromide is inexpensive, the Grignard route remains a cost-effective and reliable workhorse.[20][21]
-
For complex, high-value targets , such as pharmaceutical intermediates with sensitive functional groups, the superior tolerance and reliability of the Miyaura borylation often justify the higher reagent and catalyst costs.
-
As the chemical industry moves towards greener and more sustainable processes, Iridium-catalyzed C-H borylation represents the future, offering unparalleled atom economy. Its widespread adoption is currently hampered by the high cost of iridium, but for certain high-value applications, it is already the superior choice.
-
Emerging technologies like nickel catalysis and flow chemistry are poised to further disrupt this landscape by offering significant cost and safety advantages, respectively.[6][7]
Ultimately, the most cost-effective route is the one that reliably delivers the desired product, in the required purity and scale, with the optimal balance of material costs, operational efficiency, and safety. This guide serves as a framework for making that informed decision.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 5. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mild iridium-catalyzed borylation of arenes. High turnover numbers, room temperature reactions, and isolation of a potential intermediate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 16. A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photoredox C–C Cross-Coupling Reactions using Boronic Acid Derivatives [repository.cam.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4 - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]
A Comparative Guide to Boronic Acid-Functionalized Nanoparticles for Targeted Drug Delivery
In the landscape of advanced drug delivery systems, boronic acid-functionalized nanoparticles have emerged as a highly promising platform, offering unique advantages in targeted therapy. Their ability to form reversible covalent bonds with cis-diol-containing biomolecules, such as sialic acids overexpressed on the surface of cancer cells, provides a sophisticated mechanism for selective drug accumulation at the site of disease. This guide provides a comparative analysis of different boronic acid-functionalized nanoparticle systems, delving into their synthesis, drug release mechanisms, and therapeutic efficacy, supported by experimental data to inform researchers and drug development professionals in their pursuit of more effective cancer treatments.
The Uniqueness of Boronic Acid Chemistry in Drug Delivery
The core advantage of boronic acid-functionalized nanoparticles lies in the reversible covalent interaction between boronic acids and cis-1,2- or -1,3-diols. This interaction is pH-dependent, typically favoring the formation of stable boronate esters in the slightly alkaline environment of the bloodstream (pH 7.4) and dissociating in the acidic tumor microenvironment (pH 6.2-6.9).[1][2][3] This inherent pH-responsiveness allows for the design of "smart" drug delivery systems that can selectively release their therapeutic payload in the vicinity of tumor cells, minimizing off-target toxicity.[1][2][3][4]
Furthermore, the overexpression of sialic acid residues on the surface of various cancer cells presents a natural target for boronic acid-bearing nanoparticles.[5][6][7][8][9][10] This active targeting strategy, in conjunction with the enhanced permeability and retention (EPR) effect, significantly improves the accumulation of the drug-loaded nanoparticles within the tumor tissue.[5][11]
Comparative Analysis of Nanoparticle Platforms
The versatility of boronic acid chemistry allows for its integration into a wide array of nanoparticle platforms. Here, we compare some of the most promising systems, highlighting their distinct characteristics and performance in preclinical studies.
Polymeric Nanoparticles
Polymeric nanoparticles are a popular choice for drug delivery due to their biocompatibility, biodegradability, and ease of functionalization.
Synthesis and Functionalization: A common approach involves the self-assembly of amphiphilic block copolymers, where one block is hydrophilic (e.g., polyethylene glycol, PEG) and the other is hydrophobic and functionalized with boronic acid moieties.[1][3] For instance, a hydrophobic polyester backbone can be synthesized with pendant phenylboronic acid (PBA) groups, which then forms amphiphilic structures with dopamine-terminated PEG through phenylboronic ester linkages.[1][3] These structures self-assemble in an aqueous environment to form stable nanoparticles.
Drug Loading and Release: Hydrophobic drugs, such as paclitaxel (PTX), can be efficiently encapsulated within the hydrophobic core of these nanoparticles during the self-assembly process.[1][3] The drug release is triggered by the acidic tumor microenvironment, which leads to the cleavage of the boronic ester bonds and the disassembly of the nanoparticles.[1][2][3][4]
Performance Data:
-
PTX-loaded PBA nanoparticles (PTX/PBA NPs) have demonstrated excellent drug encapsulation efficiency and a significantly accelerated drug release profile at pH 5.5 compared to physiological pH 7.4.[1] In vitro studies showed that only ~20% of PTX was released at pH 7.4, while over 60% was released at pH 5.5 within 96 hours.[1]
-
In vivo studies have shown that these nanoparticles improve the pharmacokinetics of the encapsulated drug and exhibit high anticancer activity with low systemic toxicity.[1][2][3]
Experimental Workflow: Synthesis and Characterization of pH-Responsive Polymeric Nanoparticles
Caption: Workflow for the synthesis and characterization of pH-responsive polymeric nanoparticles.
Magnetic Nanoparticles
Magnetic nanoparticles (MNPs), typically composed of an iron oxide core, offer the additional advantage of being guidable by an external magnetic field and can be used as contrast agents in magnetic resonance imaging (MRI).
Synthesis and Functionalization: A common strategy involves coating the iron oxide core with a silica shell (Fe₃O₄@SiO₂) to improve stability and provide a surface for further functionalization.[12][13] The silica surface can then be modified with molecules containing boronic acid groups, such as 3-aminophenylboronic acid (APBA), through various chemical reactions.[12][13]
Drug Loading and Targeting: Drugs can be conjugated to the surface of the functionalized MNPs.[6] The boronic acid moieties on the surface can then target sialic acid on cancer cells, leading to enhanced cellular uptake.[6][14]
Performance Data:
-
Doxorubicin-loaded magnetic nanoparticles modified with phenylboronic acid have shown strong fluorescence within the cell membrane of HeLa cells after just one hour of incubation, indicating efficient targeting and uptake.[6][14]
-
These nanoparticles demonstrate the ability to specifically interact with cancer cells overexpressing sialic acid.[6][14]
Logical Relationship: Targeting Mechanism of Boronic Acid-Functionalized Nanoparticles
Caption: Targeting mechanism of boronic acid-functionalized nanoparticles to cancer cells.
Hydrogel Nanoparticles
Hydrogel nanoparticles are crosslinked polymeric networks that can absorb large amounts of water, making them highly biocompatible.
Synthesis and Properties: Boronic acid-based hydrogels can be formed through the dynamic covalent bonding between boronic acid-containing polymers and polymers with cis-diol groups, such as polyvinyl alcohol (PVA). These hydrogels can be designed to be injectable and self-healing.[15][16]
Drug Delivery and Theranostics: These hydrogels can encapsulate and provide sustained release of both small molecule drugs and larger therapeutic agents like proteins.[17] Furthermore, they can be made responsive to reactive oxygen species (ROS), another hallmark of the tumor microenvironment, leading to faster degradation and drug release in pathological conditions.[11][17]
Performance Data:
-
Redox-responsive boronic acid-based hydrogels have demonstrated significantly faster degradation and drug release in the presence of hydrogen peroxide (H₂O₂), mimicking the oxidative stress found in tumors.[17]
-
These hydrogels have shown excellent cytocompatibility and the ability to efficiently encapsulate and release therapeutic and imaging agents in a controlled manner.[17]
Comparative Performance Summary
| Nanoparticle Type | Key Advantages | Common Synthesis Method | Drug Release Trigger | Targeting Mechanism | Representative Experimental Data |
| Polymeric Nanoparticles | High drug loading, biocompatibility, tunable properties | Self-assembly of amphiphilic block copolymers | Low pH | Sialic acid binding | >60% drug release at pH 5.5 vs. ~20% at pH 7.4[1] |
| Magnetic Nanoparticles | Magnetic guidance, MRI contrast agent, targeted delivery | Core-shell synthesis with surface functionalization | Low pH, external magnet | Sialic acid binding | Strong intracellular fluorescence after 1h incubation[6][14] |
| Hydrogel Nanoparticles | High biocompatibility, injectable, sustained release, stimuli-responsive | Crosslinking of boronic acid and diol-containing polymers | Low pH, ROS | Sialic acid binding | Accelerated degradation and release in oxidative conditions[17] |
Experimental Protocols
Protocol 1: Synthesis of Phenylboronic Acid-Functionalized Magnetic Nanoparticles
-
Synthesis of Fe₃O₄@SiO₂ core-shell nanoparticles: Prepare Fe₃O₄ nanoparticles via a solvothermal method. Subsequently, coat the nanoparticles with a silica shell using a modified Stöber method with tetraethoxysilane (TEOS).
-
Surface modification with 3-aminophenylboronic acid (APBA):
-
Disperse the Fe₃O₄@SiO₂ nanoparticles in an appropriate solvent (e.g., ethanol).
-
Add APBA to the suspension.
-
Facilitate the reaction between the amine group of APBA and the hydroxyl groups on the silica surface, often with the aid of a coupling agent.
-
Wash the resulting Fe₃O₄@SiO₂@APBA nanoparticles thoroughly to remove unreacted reagents.
-
-
Characterization:
-
Confirm the core-shell structure and size using Transmission Electron Microscopy (TEM).
-
Verify the successful functionalization with APBA using Fourier-transform infrared (FTIR) spectroscopy and X-ray photoelectron spectroscopy (XPS).
-
Determine the magnetic properties using a vibrating sample magnetometer (VSM).
-
Protocol 2: In Vitro pH-Responsive Drug Release Study
-
Preparation: Load the drug into the boronic acid-functionalized nanoparticles.
-
Dialysis setup:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a release medium with a specific pH (e.g., pH 7.4 PBS and pH 5.5 acetate buffer) at 37°C with gentle stirring.
-
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Quantify the amount of released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Presentation: Plot the cumulative percentage of drug release as a function of time for each pH condition.
Conclusion and Future Perspectives
Boronic acid-functionalized nanoparticles represent a versatile and powerful platform for targeted drug delivery, particularly in the context of cancer therapy. The inherent pH-responsiveness and the ability to target overexpressed sialic acid on cancer cells offer a dual-pronged approach to enhance therapeutic efficacy while minimizing systemic toxicity. The choice of the nanoparticle core material—be it polymeric, magnetic, or a hydrogel—allows for the tailoring of the delivery system to specific therapeutic needs, including the potential for combined therapy and diagnostics (theranostics).
Future research will likely focus on further refining the design of these nanoparticles to achieve even greater targeting specificity and controlled release profiles. The development of multi-stimuli-responsive systems, which can react to a combination of triggers within the tumor microenvironment (e.g., pH, ROS, and specific enzymes), holds significant promise. As our understanding of the complex tumor biology deepens, so too will our ability to engineer more sophisticated and effective boronic acid-based nanomedicines.
References
- 1. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation [mdpi.com]
- 2. [PDF] Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation | Semantic Scholar [semanticscholar.org]
- 3. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cris.technion.ac.il [cris.technion.ac.il]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00005F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thno.org [thno.org]
- 10. Sialic Acid-Targeted Nanovectors with Phenylboronic Acid-Grafted Polyethylenimine Robustly Enhance siRNA-Based Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Facile synthesis of boronic acid-functionalized magnetic nanoparticles for efficient dopamine extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Boronic acid-functionalized iron oxide magnetic nanoparticles via distillation–precipitation polymerization and thiol–yne click chemistry for the enrichment of glycoproteins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Boronic-Acid-Modified Nanomaterials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Self-healing boronic acid-based hydrogels for 3D co-cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. sciforum.net [sciforum.net]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 3-(p-Tolylcarbamoyl)phenylboronic Acid
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The proper management and disposal of specialized compounds like 3-(p-Tolylcarbamoyl)phenylboronic acid are not merely procedural afterthoughts; they are integral to ensuring a safe, compliant, and ethically sound laboratory environment. This guide provides a comprehensive, step-by-step framework for the responsible disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream with confidence and precision, safeguarding both your team and the environment.
Hazard Profile and Core Safety Principles
Before initiating any disposal protocol, a thorough understanding of the inherent risks associated with this compound is paramount. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, data from suppliers and analogous boronic acid derivatives provide a clear hazard profile.
Hazard Classification:
| Hazard Category | GHS Code | Description | Source |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | [1] |
| General Irritant | GHS07 | May cause skin and eye irritation. | [1] |
The primary hazards associated with this compound are its potential for harm if ingested and its irritant properties.[1] Therefore, all handling and disposal procedures must be predicated on the principle of minimizing exposure.
The Causality Behind Prudent Handling:
Arylboronic acids, as a class, exhibit specific reactivity profiles that inform their safe handling and disposal. They can undergo protodeboronation, particularly in aqueous environments, and are susceptible to oxidation.[2][3] Improper storage or mixing with incompatible chemicals, such as strong oxidizing agents, can lead to degradation and potentially hazardous reactions.[4] Therefore, the segregation of this waste stream is a critical step rooted in chemical reactivity principles.
All handling of this compound and its associated waste must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP), as mandated by OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450).[5][6][7] This plan is the cornerstone of laboratory safety and provides the overarching framework for all chemical handling procedures.
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain. The following protocol outlines the necessary steps for its safe and compliant disposal.
Mandatory Personal Protective Equipment (PPE):
-
Safety goggles (or a face shield)
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Part 1: Waste Characterization and Segregation
-
Waste Determination: The first step in compliant disposal is a proper hazardous waste determination, as required by the EPA's Resource Conservation and Recovery Act (RCRA) under 40 CFR Part 262.[8][9] Based on its known hazards, this compound waste must be classified as hazardous.
-
Segregation: This waste must be segregated from other waste streams. Specifically:
-
Do not mix with aqueous waste unless specifically instructed by your institution's Environmental Health & Safety (EHS) office.
-
Keep separate from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.
-
Part 2: Collection and Containment
-
Solid Waste:
-
Collect unadulterated this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, absorbent pads) in a designated, sealable container.
-
The container must be made of a compatible material, such as high-density polyethylene (HDPE).
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.
-
Consult your institution's waste management guidelines to determine if it should be collected as a halogenated or non-halogenated solvent waste, depending on the solvent used.
-
-
Labeling: The waste container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
An indication of the hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
-
Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[10] This area must be at or near the point of generation and under the control of the laboratory personnel. The container must be kept closed except when adding waste.
Part 3: Disposal of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Initial Rinse (to be collected as hazardous waste):
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., methanol, acetone).
-
The first rinseate is considered acutely hazardous and must be collected and disposed of as hazardous liquid waste.
-
-
Subsequent Rinses:
-
Collect the second and third rinses in the same hazardous waste container.
-
-
Final Disposal of the Container:
-
After the triple rinse, allow the container to air dry completely in a well-ventilated area (e.g., in the back of a fume hood).
-
Deface the original label.
-
The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream, as per your institution's guidelines.
-
Part 4: Decontamination of Laboratory Equipment
Any non-disposable equipment, such as glassware, spatulas, or magnetic stir bars, that has come into contact with this compound must be decontaminated.
-
Initial Cleaning: Physically remove any visible solid residue. This residue must be disposed of as solid hazardous waste.
-
Solvent Rinse: Rinse the equipment with a suitable solvent to dissolve any remaining traces of the compound. This rinseate must be collected as hazardous liquid waste.
-
Standard Washing: After the initial solvent rinse, the equipment can be cleaned using standard laboratory detergents and procedures.[11][12]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been developed.
Caption: Disposal workflow for this compound.
Regulatory and Compliance Framework
Adherence to federal and institutional regulations is non-negotiable. The primary regulatory frameworks governing the disposal of this compound in the United States are:
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development and implementation of a Chemical Hygiene Plan (CHP).[13][14] Your institution's CHP is the primary document outlining the specific procedures for safe handling and disposal.
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA), specifically 40 CFR Part 262, establishes the standards for generators of hazardous waste.[15][16] This includes regulations for waste determination, container labeling, and accumulation time limits.
It is your responsibility as a researcher to be familiar with both these federal standards and the specific implementation of these policies by your institution's Environmental Health & Safety (EHS) department.
By integrating these principles and procedures into your laboratory's standard operating procedures, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical waste is a shared responsibility that upholds the integrity of your research and your institution.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. eCFR :: 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. [ecfr.gov]
- 6. osha.gov [osha.gov]
- 7. mastercontrol.com [mastercontrol.com]
- 8. ecfr.io [ecfr.io]
- 9. eCFR :: 40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste [ecfr.gov]
- 10. epa.gov [epa.gov]
- 11. cmich.edu [cmich.edu]
- 12. Decontamination and Sterilization [ors.od.nih.gov]
- 13. 29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 14. sc.edu [sc.edu]
- 15. eCFR :: 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities [ecfr.gov]
- 16. 40 CFR Part 262 - STANDARDS APPLICABLE TO GENERATORS OF HAZARDOUS WASTE | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
